1,10-Phenanthroline-5,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,10-phenanthroline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXMBMNXSPNINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448072 | |
| Record name | 5,6-diamino-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168646-54-6 | |
| Record name | 5,6-Diamino-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168646-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-diamino-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Diamino 1,10 Phenanthroline
Precursor Compounds and Starting Materials in 5,6-Diamino-1,10-phenanthroline Synthesis
The journey to 5,6-diamino-1,10-phenanthroline typically begins with either 1,10-phenanthroline (B135089) itself or its nitro-substituted derivatives. The choice of starting material dictates the specific synthetic route and the reagents required for the transformation.
A common and well-established route to 5,6-diamino-1,10-phenanthroline involves a three-step process starting from the parent heterocycle, 1,10-phenanthroline. This pathway sequentially introduces oxygen-containing functional groups that are subsequently converted to the desired diamine.
The initial step in this sequence is the oxidation of 1,10-phenanthroline to form 1,10-phenanthroline-5,6-dione (B1662461). This transformation is typically accomplished using a strong oxidizing agent, such as a mixture of nitric acid and sulfuric acid. wikipedia.orgchemicalbook.com The reaction is carefully controlled to selectively oxidize the 5 and 6 positions of the phenanthroline ring, yielding the corresponding dione (B5365651). In some procedures, potassium bromide is added to the reaction mixture. chemicalbook.com The reaction is initiated at a low temperature and then heated to drive the oxidation to completion. chemicalbook.com The resulting 1,10-phenanthroline-5,6-dione is an orange solid and serves as a key intermediate for further functionalization. wikipedia.org
Table 1: Synthesis of 1,10-Phenanthroline-5,6-dione
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,10-Phenanthroline monohydrate | Concentrated H₂SO₄, Concentrated HNO₃, KBr | 5°C to 100°C, 6 hours | 80.9-85.0% | chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
The second step involves the conversion of the dione to its corresponding dioxime. 1,10-Phenanthroline-5,6-dione is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as barium carbonate, in a solvent like ethanol (B145695). researchgate.net This reaction, known as oximation, replaces the two ketone groups with oxime (=N-OH) functionalities, yielding 1,10-phenanthroline-5,6-dioxime. researchgate.net The presence of cis/trans isomers around the imine functionalities can lead to complex NMR spectra for the product. researchgate.net
The final step in this pathway is the reduction of the dioxime to the target molecule, 5,6-diamino-1,10-phenanthroline. This reduction is typically achieved using a reducing agent like hydrazine (B178648) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol. researchgate.net This reaction effectively converts the two oxime groups into primary amino groups, affording the desired 5,6-diamino-1,10-phenanthroline. researchgate.net
Table 2: Three-Step Synthesis of 5,6-Diamino-1,10-phenanthroline from 1,10-Phenanthroline
| Step | Intermediate/Product | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 2,9-Dibutyl-1,10-phenanthroline-5,6-dione | H₂SO₄, HNO₃, KBr, reflux, 2h | 95% | researchgate.net |
| 2 | 2,9-Dibutyl-1,10-phenanthroline-5,6-dioxime | NH₂OH·HCl, BaCO₃, EtOH, reflux, 16h | 64% | researchgate.net |
This table is interactive. Click on the headers to sort the data.
An alternative synthetic route to 5,6-diamino-1,10-phenanthroline proceeds through nitro-substituted intermediates. This method involves the initial nitration of 1,10-phenanthroline, followed by a series of reduction and further nitration steps.
The synthesis begins with the preparation of 5-nitro-1,10-phenanthroline (B1664666), which can be achieved by the nitration of 1,10-phenanthroline. wikipedia.orgacs.org Detailed procedures for the synthesis of 5-amino-6-nitro-1,10-phenanthroline and its subsequent conversion to 5,6-diamino-1,10-phenanthroline starting from 5-nitro-1,10-phenanthroline have been described in the literature. researchgate.net
Synthesis from 1,10-Phenanthroline: Three-Step Pathways
Catalytic Hydrogenation Methods for 5,6-Diamino-1,10-phenanthroline Production
Catalytic hydrogenation is a key reaction in the synthesis of 5,6-diamino-1,10-phenanthroline, particularly in the reduction of nitro groups or dioximes. Various catalytic systems can be employed for these transformations.
For instance, the reduction of substituted 1,10-phenanthroline-5,6-dioximes can be carried out using hydrazine and a palladium on carbon (Pd/C) catalyst. researchgate.net Catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst, such as Raney nickel, is a common method for reducing various functional groups, including the hydrogenation of the phenanthroline ring system itself. researchgate.nettcichemicals.com While specific details for the direct catalytic hydrogenation of a dinitro-phenanthroline to the diamine were not found in the provided search results, this method is a standard procedure for the reduction of aromatic dinitro compounds to their corresponding diamines. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro groups without affecting the aromatic core.
Application of Nano-Pd/C Catalysts
The reduction of nitro groups on the 1,10-phenanthroline scaffold is most commonly achieved through catalytic hydrogenation. While traditional palladium on carbon (Pd/C) is effective, the use of nano-sized Pd/C catalysts offers significant advantages in terms of catalytic activity and efficiency. The high surface-area-to-volume ratio of nanoparticles leads to a greater number of active sites, which can result in faster reaction rates and milder reaction conditions.
The synthesis of 5,6-Diamino-1,10-phenanthroline typically proceeds via the reduction of 5,6-dinitro-1,10-phenanthroline or 5-amino-6-nitro-1,10-phenanthroline. The latter is often synthesized by the amination of 5-nitro-1,10-phenanthroline. eiu.edu The subsequent reduction of the remaining nitro group is a critical step.
In a typical procedure, the nitro-substituted phenanthroline is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water. The nano-Pd/C catalyst is then added, and the mixture is subjected to a hydrogen atmosphere, often at elevated pressure and temperature. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Parameter | Typical Conditions for Nano-Pd/C Catalysis |
| Catalyst Loading | 1-5 mol% |
| Hydrogen Pressure | 1-10 atm |
| Temperature | 25-80 °C |
| Solvent | Ethanol, Methanol (B129727), Ethyl Acetate (B1210297) |
| Reaction Time | 2-24 hours |
Advanced Synthetic Approaches and Yield Optimization in 5,6-Diamino-1,10-phenanthroline Preparation
Optimizing the yield and purity of 5,6-Diamino-1,10-phenanthroline is paramount for its application in synthesizing complex coordination compounds. Several factors can be fine-tuned to enhance the efficiency of the reduction step.
Catalyst Selection and Activity: The choice of catalyst is crucial. While nano-Pd/C is highly effective, other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be employed. The activity of the catalyst can be influenced by the particle size, dispersion on the support, and the presence of promoters. For instance, the preparation method of the nano-Pd/C catalyst itself can impact its performance.
Solvent System: The solvent plays a significant role in the solubility of the starting material and the product, as well as in the efficiency of the hydrogen transfer. Protic solvents like ethanol and methanol are commonly used. In some cases, a co-solvent may be added to improve solubility or to influence the reaction rate.
Reaction Conditions: Temperature and hydrogen pressure are key parameters. Higher temperatures and pressures generally lead to faster reaction rates, but they can also promote side reactions or catalyst deactivation. Therefore, a careful optimization of these conditions is necessary to achieve a high yield of the desired product with minimal impurities. For instance, a study on the synthesis of a related compound involved refluxing the reaction mixture for several hours. nih.gov
Precursor Purity: The purity of the starting material, 5,6-dinitro-1,10-phenanthroline or 5-amino-6-nitro-1,10-phenanthroline, directly affects the purity and yield of the final product. Purification of the precursor is often a necessary step.
A comparative overview of different reduction methods highlights the variables that can be adjusted for yield optimization:
| Method | Reducing Agent | Catalyst | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | Hydrogen Gas | Nano-Pd/C | High | Requires specialized hydrogenation equipment. |
| Transfer Hydrogenation | Hydrazine, Formic Acid | Pd/C | Good to High | Avoids the use of high-pressure hydrogen gas. |
| Chemical Reduction | SnCl₂/HCl | - | Moderate to High | Stoichiometric amounts of metal salts are required. |
Isolation and Purification Techniques for 5,6-Diamino-1,10-phenanthroline
Once the reduction is complete, the crude 5,6-Diamino-1,10-phenanthroline needs to be isolated from the reaction mixture and purified.
Catalyst Removal: The first step in the work-up is the removal of the heterogeneous catalyst. This is typically achieved by filtering the reaction mixture through a pad of celite or a membrane filter. The catalyst can often be recovered and reused.
Solvent Evaporation: After catalyst removal, the solvent is evaporated under reduced pressure to obtain the crude product.
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For phenanthroline derivatives, ethanol is often a suitable solvent for recrystallization. nih.gov The crude product is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A suitable stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase (eluent) are chosen to effectively separate the desired product from any remaining impurities. The fractions containing the pure product are then collected and the solvent is evaporated.
The final product is typically a solid, and its purity can be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
| Technique | Purpose | Typical Solvents/Materials |
| Filtration | Catalyst Removal | Celite, Filter Paper |
| Evaporation | Solvent Removal | Rotary Evaporator |
| Recrystallization | Purification | Ethanol, Methanol |
| Column Chromatography | High-Purity Separation | Silica Gel, Alumina, Ethyl Acetate/Hexane mixtures |
Coordination Chemistry and Metal Complexation of 5,6 Diamino 1,10 Phenanthroline
Ligand Properties and Coordination Modes of 5,6-Diamino-1,10-phenanthroline
5,6-Diamino-1,10-phenanthroline is a heterocyclic organic compound derived from 1,10-phenanthroline (B135089). guidechem.com The addition of two amino groups at the 5 and 6 positions significantly influences its electronic properties and provides reactive sites for further chemical modification, expanding its coordination capabilities beyond that of the parent molecule.
Role as a Bidentate Nitrogen Ligand
Like its parent, 1,10-phenanthroline, 5,6-diamino-1,10-phenanthroline functions as a classic bidentate chelating ligand. researchgate.netwisdomlib.org The two nitrogen atoms within the aromatic ring system act as N,N-coordinating centers, forming stable five-membered rings with a variety of transition metal ions. researchgate.net This chelation effect results in thermodynamically stable metal complexes. The rigid, planar structure of the phenanthroline core is a key feature, influencing the stereochemistry and properties of the resulting coordination compounds. nih.gov
Polydentate Ligand Formations
The true versatility of 5,6-diamino-1,10-phenanthroline lies in the reactivity of its amino groups at the 5 and 6 positions. These functional groups serve as handles to construct more elaborate, polydentate ligand systems.
One common strategy involves the condensation reaction of the diamino groups with aldehydes to form Schiff bases. This approach has been used to synthesize trinuclear nickel(II) and copper(II) complexes. Another significant derivatization is the reaction of 5,6-diamino-1,10-phenanthroline with anti-dichloroglyoxime. This reaction yields a new, larger dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin, which can then coordinate to metal ions. researchgate.nettandfonline.com This derivative has been shown to form 1:1 polymeric complexes with Co(II), Ni(II), and Cu(II). researchgate.nettandfonline.com These extended ligand systems allow for the creation of polynuclear or polymeric coordination compounds with unique structural and electronic properties.
Complexation with Transition Metal Ions
5,6-Diamino-1,10-phenanthroline and its derivatives form stable complexes with a wide array of transition metals. The electronic properties and reactivity of these complexes can be fine-tuned by modifying the ligand structure and changing the metal ion.
Iron Complexes (Fe(II), Fe(III)) with 5,6-Diamino-1,10-phenanthroline Derivatives
The coordination chemistry of iron with phenanthroline-based ligands is a subject of significant interest due to its relevance in biological and chemical systems. researchgate.net While direct complexation with 5,6-diamino-1,10-phenanthroline is established, much research focuses on derivatives. For instance, the related ligand 5-amino-1,10-phenanthroline (aphen) forms an iron(II) complex, [Fe(aphen)₃]²⁺, which can undergo electrochemical polymerization to create polymer films on electrode surfaces. rsc.org
The precursor, 1,10-phenanthroline-5,6-dione (B1662461), reacts with iron(II) halides to form adducts with the general formula FeCl₂(N,N′-C₁₂H₆N₂O₂). researchgate.net Furthermore, reacting 1,10-phenanthroline with iron(III) chloride in aqueous acid results in the formation of a complex ion, [phenH][FeCl₄], where the phenanthroline ligand is protonated. nih.gov Magnetic susceptibility measurements of one such iron(III) complex indicated paramagnetic behavior at high temperatures. researchgate.net
Table 1: Selected Iron-Phenanthroline Complex Data
| Complex | Iron Oxidation State | Key Structural Feature | Magnetic Behavior | Reference |
|---|---|---|---|---|
| (CH₃)₂NH₂[Fe(phen)Cl₄] | Fe(III) | Hexacoordinated, distorted octahedral geometry | Paramagnetic at high temperatures | researchgate.net |
| FeCl₂(N,N′-C₁₂H₆N₂O₂) | Fe(II) | Adduct with 1,10-phenanthroline-5,6-dione | Not specified | researchgate.net |
| [Fe(aphen)₃]²⁺ | Fe(II) | Complex with 5-amino-1,10-phenanthroline | Generates significant polymer film surface coverage | rsc.org |
Copper Complexes (Cu(I), Cu(II)) with 5,6-Diamino-1,10-phenanthroline and its Derivatives
Copper complexes of phenanthroline derivatives have been extensively studied. The dioxime ligand synthesized from 5,6-diamino-1,10-phenanthroline forms a 1:1 polymeric complex with copper(II). researchgate.nettandfonline.com The related ligand, 1,10-phenanthroline-5,6-dione (phendio), also readily forms complexes with copper. The complex Cu(phendio)₃₂·4H₂O has been synthesized and characterized. nih.govresearchgate.net In another example, a Cu(II) complex with phendio, Cu(phon)(NO₃)₂(CH₃CN), was found to have a distorted trigonal bipyramidal coordination geometry. researchgate.net
Studies on copper(II) complexes with phenanthroline and histidine-containing ligands have shown that the geometry is often a distorted square pyramid. ulisboa.ptacs.org The speciation of copper-phenanthroline complexes in solution is complex, with evidence suggesting that the original complex can decompose, and the copper ions and phenanthroline molecules may interact separately with other components in the medium, such as serum albumin. ualg.pt
Table 2: Characterization of a Copper(II)-Phendione Complex
| Parameter | Value | Reference |
|---|---|---|
| Complex Formula | Cu(phon)(NO₃)₂(CH₃CN) | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| Coordination Geometry | Distorted trigonal bipyramidal | researchgate.net |
Nickel Complexes (Ni(II)) with 5,6-Diamino-1,10-phenanthroline and its Derivatives
Nickel(II) readily forms complexes with 5,6-diamino-1,10-phenanthroline and its derivatives. Schiff bases formed from the diamine can lead to trinuclear Ni(II) complexes. The dioxime derivative also forms a 1:1 polymeric complex with Ni(II), which is paramagnetic. researchgate.nettandfonline.com
A variety of Ni(II)-phenanthroline complexes have been synthesized and structurally characterized, revealing distorted octahedral geometries. mdpi.com For example, complexes such as [Ni(phen)₂(H₂O)Cl]Cl and Ni(phen)₃₂ have been prepared and analyzed. mdpi.com The coordination core in these complexes varies, for instance, being NiN₄OCl in the former and NiN₆ in the latter. mdpi.com The related ligand 1,10-phenanthroline-5,6-dione also forms adducts with nickel(II) bromide, with the general formula NiBr₂(N,N′-C₁₂H₆N₂O₂). researchgate.net
Table 3: Geometry and Coordination Cores of Ni(II)-Phenanthroline Complexes
| Complex Formula | Geometry | Coordination Core | Reference |
|---|---|---|---|
| Ni(phen)₂(H₂O)(ONO₂) | Distorted Octahedral | NiN₄O₂ | mdpi.com |
| [Ni(phen)₂(H₂O)Cl]Cl | Distorted Octahedral | NiN₄OCl | mdpi.com |
| [Ni(phen)(CH₃CN)(ONO₂)(O₂NO)] | Distorted Octahedral | NiN₃O₃ | mdpi.com |
| Ni(phen)₃₂ | Distorted Octahedral | NiN₆ | mdpi.com |
Cobalt Complexes (Co(II)) with 5,6-Diamino-1,10-phenanthroline and its Derivatives
The coordination chemistry of cobalt(II) with 5,6-diamino-1,10-phenanthroline (dap) and its derivatives has been a subject of interest, leading to the synthesis of various complexes with distinct structural and electronic properties. The dap ligand, with its bidentate chelating nature through the two nitrogen atoms of the phenanthroline ring system, readily forms complexes with Co(II) ions.
One area of investigation involves the synthesis of polymeric complexes. For instance, a new dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydroxyimino-1,4-diazin, was synthesized from the reaction of 5,6-diamino-1,10-phenanthroline with anti-dichloroglyoxime. tandfonline.comresearchgate.net This ligand was then used to prepare polymeric complexes with Co(II), where the metal-to-ligand ratio was determined to be 1:1. tandfonline.comresearchgate.net These compounds have been characterized using various techniques, including FTIR, 1H NMR, elemental analyses, and magnetic measurements. tandfonline.comresearchgate.net
Schiff base derivatives of 5,6-diamino-1,10-phenanthroline have also been employed to create Co(II) complexes. The synthesis of tetradentate Schiff base ligands with an ONNO donor sequence has been reported, and their subsequent reaction with Co(II) chloride resulted in the formation of complexes with an octahedral geometry. nih.gov
The structural characterization of these Co(II) complexes often reveals a distorted octahedral coordination environment around the cobalt atom. researchgate.net For example, in some structures, the coordination is provided by nitrogen atoms from the phenanthroline and pyrazole (B372694) rings of the ligand, along with a water molecule. researchgate.net
Palladium Complexes (Pd(II)) with 5,6-Diamino-1,10-phenanthroline Derivatives
Palladium(II) complexes of 1,10-phenanthroline and its derivatives are well-documented, often exhibiting a square planar geometry. The coordination of Pd(II) typically involves the nitrogen atoms of the phenanthroline ligand. nih.gov
Research has explored the synthesis of Pd(II) complexes with Schiff base ligands derived from 5,6-diamino-1,10-phenanthroline. For example, the reaction of 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) with palladium(II) chloride has been described to form a complex. uctm.edu In some cases, Pd(II) complexes with thiosemicarbazone ligands derived from phenanthroline have been synthesized and characterized, showing a square planar geometry. science.gov
The structural analysis of these complexes confirms the coordination of the palladium ion. In a dicationic complex, the Pd atom can exist within a strictly square planar geometry defined by a N4 donor set. nih.gov The bond distances, such as Pd-O and Pd-N, are characteristic of square-planar Pd(II) complexes with Schiff base ligands. researchgate.net
Ruthenium Complexes (Ru(II), Ru(III)) with 5,6-Diamino-1,10-phenanthroline and its Schiff Bases
Ruthenium complexes containing 1,10-phenanthroline and its derivatives have been extensively studied. These complexes are known for their applications in various fields, including photocatalysis. rsc.org
The synthesis of Ru(II) complexes with modified 1,10-phenanthroline ligands has been reported. acs.org For instance, Ru(II) complexes with dipyridophenazine ligands, which are derivatives of phenanthroline, have been synthesized and characterized. acs.org Additionally, Ru(II) complexes with phenanthroline-hydrazone Schiff base ligands have been prepared by reacting the ligand with cis-[Ru(DMSO)4Cl2]. nih.gov
The synthesis of Ru(II) complexes with (3-polyamino)phenanthrolines has also been achieved through a multi-step reaction sequence involving the complexation of the phenanthroline chelator by cis-Ru(bpy)2Cl2. mdpi.com The introduction of functional groups, such as methyl groups, onto dibenzo[b,j] tandfonline.comwesternsydney.edu.auphenanthroline allows for the synthesis of various derivatives and their corresponding Ru complexes. edelweisspublications.com
Manganese Complexes (Mn(II)) and Rhenium Complexes (Re) with 5,6-Diamino-1,10-phenanthroline
Manganese(II) and Rhenium(I) have been successfully incorporated into complexes with 1,10-phenanthroline and its derivatives, including 5,6-diamino-1,10-phenanthroline.
Manganese(II) Complexes: Complexes of Mn(II) with 1,10-phenanthroline and related ligands have been synthesized and characterized. nih.govdicames.online The amino groups at the 5,6-positions of 5,6-diamino-1,10-phenanthroline enable its use as a precursor for Mn complexes. For instance, Mn(II) complexes with Schiff base ligands derived from 2-(1H-benzimidazol-2-yl)methanamine and naphthaldehyde have been synthesized and characterized, with some exhibiting octahedral geometry. nih.gov
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes with N,N'-bidentate imidazo[4,5-f]1,10-phenanthroline derivative ligands have been synthesized. nih.gov These complexes, with the general formula fac-[Re(CO)3(N,N'-bid)(H2O)][NO3], are formed by reacting the respective bidentate ligand with an acidic solution of fac-[Re(CO)3(H2O)3][NO3]. nih.gov The amino groups of 5,6-diamino-1,10-phenanthroline also serve as a starting point for creating Re complexes. Luminescent rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have also been synthesized and characterized. acs.org
Complexation with 3d, 4d, and 5d Series Metal Ions (e.g., VO2+, Cr3+, Mo6+, Rh4+, Os3+, Ir4+)
The versatile ligand 5,6-diamino-1,10-phenanthroline and its parent compound, 1,10-phenanthroline, form complexes with a wide array of transition metal ions from the 3d, 4d, and 5d series.
Chromium(III): Cr(III) complexes with Schiff base ligands derived from 2-(1H-benzimidazol-2-yl)methanamine and naphthaldehyde have been synthesized. These complexes were formed by reacting the ligand with CrCl3·6H2O. nih.gov
Molybdenum(VI): Dioxomolybdenum(VI) complexes with 1,10-phenanthroline have been synthesized by reacting MoO2(acac)2 with the ligand. davidpublisher.com The resulting [MoO2(phen)2] complex has been characterized by various spectroscopic techniques. davidpublisher.com Another example is the difluoridodioxido(1,10-phenanthroline)molybdenum(VI) complex, [MoF2O2(C12H8N2)], which exhibits a distorted octahedral geometry. nih.gov Molybdenum(V) and (VI) complexes with thiosemicarbazone ligands derived from 2,6-diformyl-p-cresol have also been prepared. ias.ac.in
Osmium(II), (III), and (VI): Osmium forms complexes in various oxidation states with 1,10-phenanthroline. Divalent osmium complexes with polypyridyl ligands, including phenanthroline derivatives, have been synthesized and shown to be strong red phosphors. washington.edu A complex of osmium tetroxide with 1,10-phenanthroline (Os,phen) has been shown to react with double-stranded DNA. nih.gov Nitrido complexes of osmium(VI) with 1,10-phenanthroline have also been reported. Furthermore, cyclometalated osmium complexes have been synthesized from precursors like [Os(η6-C6H6)(μ-Cl)Cl]2. nih.gov
Iridium(III): Mononuclear iridium(III) complexes bearing S,S'-extended phenanthroline ligands have been synthesized. These were prepared starting from 5,6-dibromo-1,10-phenanthroline (B1631560). rsc.org
Structural Characterization of Metal Complexes of 5,6-Diamino-1,10-phenanthroline
The structural elucidation of metal complexes of 5,6-diamino-1,10-phenanthroline and its derivatives reveals diverse molecular geometries and coordination environments, which are crucial for understanding their chemical and physical properties.
Molecular Geometries and Coordination Environments (e.g., Octahedral, Square Planar)
The coordination of metal ions to 5,6-diamino-1,10-phenanthroline and its derivatives predominantly occurs through the two nitrogen atoms of the phenanthroline core, leading to various coordination geometries.
Octahedral Geometry: This is a common coordination environment for many transition metal complexes.
Cobalt(II): Co(II) complexes with Schiff base ligands derived from 4,4'-diaminodiphenyl sulfone have been found to possess an octahedral geometry. nih.gov A distorted octahedral coordination has also been observed around cobalt atoms in other complexes. researchgate.net
Iron(III): An iron(III) complex with 1,10-phenanthroline, [Fe(phen)Cl4]−, exhibits a distorted octahedral environment around the metal atom, with coordination to two nitrogen atoms from the phenanthroline and four chloride ions. researchgate.net
Molybdenum(VI): The complex [MoF2O2(C12H8N2)] shows a distorted octahedral environment around the Mo(VI) atom, with the two nitrogen atoms of the phenanthroline and two oxide groups in the equatorial plane and two fluorine atoms in the apical positions. nih.gov
Square Planar Geometry: This geometry is frequently observed for Pd(II) and Pt(II) complexes.
Palladium(II): Pd(II) complexes with 1,10-phenanthroline often exhibit a square planar geometry. nih.gov For instance, in the dicationic complex [Pd(phen)(N≡CCH3)2]2+, the palladium atom is in a strictly square planar N4 donor set. nih.gov The bond angles around the Pd(II) ion in other Schiff base complexes also confirm a square-planar geometry. researchgate.net
Platinum(II): A platinum(II) complex with a derivative of 5,6-dimethyl-1,10-phenanthroline (B1329572) displays a distorted square-planar geometry. westernsydney.edu.aunih.gov
Other Geometries:
Trigonal Bipyramidal: In a copper(II) complex with a ligand derived from 5,6-diamino-1,10-phenanthroline, the geometry at the copper center is described as trigonal bipyramidal. researchgate.net
The specific geometry adopted by the metal complex is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved.
Data Tables
Table 1: Selected Metal Complexes of 5,6-Diamino-1,10-phenanthroline and its Derivatives
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
|---|---|---|---|
| Co(II) | Dioxime derivative of dap | Polymeric | tandfonline.comresearchgate.net |
| Co(II) | Schiff base (ONNO donor) | Octahedral | nih.gov |
| Pd(II) | Schiff base | Square Planar | science.govresearchgate.net |
| Ru(II) | Hydrazone Schiff base | Not specified | nih.gov |
| Mn(II) | Schiff base | Octahedral | nih.gov |
| Re(I) | Imidazo[4,5-f]1,10-phenanthroline | fac-Tricarbonyl | nih.gov |
| Mo(VI) | 1,10-phenanthroline | Distorted Octahedral | nih.gov |
| Fe(III) | 1,10-phenanthroline | Distorted Octahedral | researchgate.net |
| Pt(II) | 5,6-dimethyl-1,10-phenanthroline derivative | Distorted Square Planar | westernsydney.edu.aunih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5,6-Diamino-1,10-phenanthroline |
| Cobalt(II) chloride |
| Palladium(II) chloride |
| cis-[Ru(DMSO)4Cl2] |
| CrCl3·6H2O |
| MoO2(acac)2 |
| Osmium tetroxide |
| 1,10-phenanthrolino-(5,6-b)-2,3-dihydroxyimino-1,4-diazin |
| anti-dichloroglyoxime |
| 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) |
| dipyridophenazine |
| (3-polyamino)phenanthroline |
| cis-Ru(bpy)2Cl2 |
| dibenzo[b,j] tandfonline.comwesternsydney.edu.auphenanthroline |
| fac-[Re(CO)3(H2O)3][NO3] |
| imidazo[4,5-f]1,10-phenanthroline |
| benzoxazol-2-ylidene |
| 2-(1H-benzimidazol-2-yl)methanamine |
| naphthaldehyde |
| [MoF2O2(C12H8N2)] |
| 2,6-diformyl-p-cresol |
| 4,4'-diaminodiphenyl sulfone |
Polymeric and Supramolecular Architectures involving 5,6-Diamino-1,10-phenanthroline
The unique structure of 5,6-diamino-1,10-phenanthroline, featuring both chelating nitrogen atoms within the phenanthroline ring system and reactive amino groups, makes it a versatile building block for the construction of complex polymeric and supramolecular structures. These architectures are of significant interest due to their potential applications in materials science and catalysis.
The functional amino groups at the 5 and 6 positions can be readily modified, allowing for the creation of larger, more complex ligands. For instance, 5,6-diamino-1,10-phenanthroline can be reacted with other molecules to form new ligands that are then used to create polymers. A notable example involves the synthesis of a new dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin, through the reaction of 5,6-diamino-1,10-phenanthroline with anti-dichloroglyoxime. This resulting ligand has been successfully used to synthesize polymeric complexes with nickel(II), cobalt(II), and copper(II). researchgate.nettandfonline.com
Furthermore, the general class of 1,10-phenanthroline derivatives is well-known for its ability to form extensive supramolecular frameworks. These are large, ordered structures held together by non-covalent interactions such as hydrogen bonding and π-π stacking. While specific research on supramolecular structures derived directly from 5,6-diamino-1,10-phenanthroline is emerging, the principles are well-established with related compounds. For example, the polymerization of 5,6-dibromo-1,10-phenanthroline using a nickel catalyst results in helical polymers where the phenanthroline units stack on top of each other. rsc.org This indicates the strong tendency of the phenanthroline core to form ordered polymeric chains. The amino groups on the 5,6-diamino variant provide additional sites for hydrogen bonding, which can further guide the assembly of intricate three-dimensional supramolecular networks.
Metal-to-Ligand Ratios in Synthesized Complexes
The stoichiometry of metal complexes formed with 5,6-diamino-1,10-phenanthroline and its derivatives is a critical factor that dictates the final structure and properties of the resulting material. The metal-to-ligand ratio can vary depending on the metal ion, the specific ligand structure, and the reaction conditions.
In the case of the polymeric complexes formed from the dioxime ligand derived from 5,6-diamino-1,10-phenanthroline, a metal-to-ligand ratio of 1:1 was observed for copper(II), nickel(II), and cobalt(II). researchgate.nettandfonline.com This 1:1 stoichiometry is common for polymeric structures where the ligand acts as a bridge between metal centers.
However, different ratios can be achieved. For example, Schiff-base ligands synthesized from 5,6-diamino-1,10-phenanthroline have been shown to form complexes with other metals where the stoichiometry might differ. The broader family of 1,10-phenanthroline ligands demonstrates a wide range of possible coordination ratios, including 1:2 and 1:3 metal-to-ligand ratios, particularly in the formation of discrete mononuclear or binuclear complexes rather than extended polymers. nih.gov The interaction of iron(II) pivalate (B1233124) with 1,10-phenanthroline and 1,6-diaminohexane led to a coordination polymer with a complex stoichiometry, highlighting the structural diversity achievable. nih.gov
| Metal Ion(s) | Ligand Derivative | Metal-to-Ligand Ratio | Reference |
|---|---|---|---|
| Cu(II), Ni(II), Co(II) | 1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin | 1:1 | researchgate.nettandfonline.com |
| Cu(I), Ni(II) | Schiff-base from 5,6-diamino-1,10-phenanthroline | Not specified | researchgate.net |
| Fe(II) | 1,10-phenanthroline and 1,6-diaminohexane | Complex (Fe3 core) | nih.gov |
Thermodynamic Stability and Protonation Equilibria of 5,6-Diamino-1,10-phenanthroline and its Complexes
Determination of Protonation Constants of the Ligand
Protonation constants (Ka) are equilibrium constants for the dissociation of a proton from the ligand. They are often expressed as pKa values (-log Ka). For a polybasic ligand like 5,6-diamino-1,10-phenanthroline, which has multiple sites that can be protonated (the two phenanthroline nitrogens and the two amino groups), there will be a series of protonation constants.
Calculation of Overall Formation Constants of Complexes
These constants are often calculated from potentiometric data, where the competition between protons and the metal ion for the ligand is monitored. tandfonline.com The formation constants for the 1:1 polymeric complexes of Cu(II), Ni(II), and Co(II) with the dioxime ligand derived from 5,6-diamino-1,10-phenanthroline have been determined using this method. tandfonline.com For instance, the apparent binding constants (Kapp) for copper(II) and silver(I) complexes with 1,10-phenanthroline-5,6-dione, a related ligand, were found to be approximately 2.6 x 10^6 M⁻¹ and 2.8 x 10^5 M⁻¹, respectively, indicating strong binding to DNA. nih.gov The calculation of these constants is crucial for understanding the stability and potential applications of these complexes in various chemical and biological systems. Methods like the Job's plot of continuous variations can also be employed to determine the stoichiometry and subsequently calculate the formation constant of such complexes in solution. libretexts.org
| Complex | Method | Apparent Binding Constant (Kapp) | Reference |
|---|---|---|---|
| [Cu(1,10-phenanthroline-5,6-dione)3]2+ | Fluorescence Titration with DNA | ~2.6 x 10^6 M⁻¹ | nih.gov |
| [Ag(1,10-phenanthroline-5,6-dione)2]+ | Fluorescence Titration with DNA | ~2.8 x 10^5 M⁻¹ | nih.gov |
Chemical Reactivity and Derivatization of 5,6 Diamino 1,10 Phenanthroline
Reactions of the Amino Groups in 5,6-Diamino-1,10-phenanthroline
The primary reaction sites for derivatization of 5,6-diamino-1,10-phenanthroline are the two amino groups located at the 5 and 6 positions of the phenanthroline ring. These groups exhibit typical nucleophilic character and readily undergo reactions with electrophilic species, most notably through condensation and substitution pathways.
Schiff Base Condensation Reactions
The condensation of the amino groups of 5,6-diamino-1,10-phenanthroline with carbonyl compounds is a facile and widely employed method for the synthesis of new Schiff base ligands. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine or azomethine group (-C=N-).
The reaction of 5,6-diamino-1,10-phenanthroline with various aldehydes leads to the formation of di-imine ligands, where the phenanthroline core is extended with new functionalities.
Salicylaldehyde (B1680747): The condensation reaction with salicylaldehyde introduces hydroxyl groups in proximity to the imine bonds. These resulting Schiff bases can act as multidentate ligands, coordinating with metal ions through the phenanthroline nitrogens, the imine nitrogens, and the deprotonated hydroxyl groups. This class of ligands and their metal complexes have been explored for their potential biological activities.
Benzene-1,4-dicarbaldehyde: The reaction with benzene-1,4-dicarbaldehyde results in the formation of a Schiff base ligand, designated as PDB. This ligand has been synthesized by refluxing an ethanolic solution of 5,6-diamino-1,10-phenanthroline with the dialdehyde. nih.govrsc.org The resulting PDB ligand exhibits an absorption band in its IR spectrum at 1593 cm⁻¹, which is characteristic of the C=N stretching frequency of the newly formed imine bonds. nih.govrsc.org
2-(Hexyloxy)benzaldehyde: Schiff base ligands with a D-π-D (donor-π-donor) architecture have been synthesized from the reaction of 5,6-diamino-1,10-phenanthroline and 2-(hexyloxy)benzaldehyde. These reactions are typically carried out in dry ethanol (B145695) under an argon atmosphere. The resulting ligands can then be used to prepare metal complexes, such as with ruthenium(II).
| Aldehyde Reactant | Resulting Imine Product | Key Features |
| Salicylaldehyde | Di-imine with ortho-hydroxyl groups | Multidentate chelation, potential biological activity |
| Benzene-1,4-dicarbaldehyde | PDB ligand | Forms stable metal complexes |
| 2-(Hexyloxy)benzaldehyde | D-π-D type Schiff base ligand | Used in the synthesis of fluorescent metal complexes |
A notable derivatization of 5,6-diamino-1,10-phenanthroline involves its reaction with α-dicarbonyl compounds or their equivalents to form extended planar ligand systems. A key example is the synthesis of 1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin . This dioxime ligand is prepared through the reaction of 5,6-diamino-1,10-phenanthroline with anti-dichloroglyoxime. nih.govnih.gov This reaction creates a new six-membered pyrazine (B50134) ring fused to the phenanthroline core, with two hydroxylamino groups attached. This new ligand can form polymeric complexes with various transition metals like Ni(II), Co(II), and Cu(II). nih.govnih.gov
| Reactant | Product |
| 5,6-Diamino-1,10-phenanthroline | 1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin |
| anti-Dichloroglyoxime |
The amino groups of 5,6-diamino-1,10-phenanthroline can also be utilized to construct fused imidazole (B134444) rings. While the direct synthesis of benzo[15-crown-5]-1H-imidazol[4,5-f] nih.govnih.govphenanthroline from 5,6-diamino-1,10-phenanthroline is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from related syntheses. Generally, imidazole-fused phenanthrolines are synthesized by the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297). sci-hub.se To obtain the target molecule, one would first need to synthesize 4'-formyl-benzo-15-crown-5. sci-hub.se This aldehyde could then be reacted with 1,10-phenanthroline-5,6-dione (the oxidized form of 5,6-diamino-1,10-phenanthroline) and ammonium acetate to yield the desired benzo[15-crown-5]-functionalized imidazole-phenanthroline ligand. This approach combines the ion-binding properties of the crown ether with the versatile coordination chemistry of the phenanthroline-imidazole scaffold.
| Reactants | Intermediate | Target Ligand |
| 5,6-Diamino-1,10-phenanthroline | 1,10-Phenanthroline-5,6-dione | Benzo[15-crown-5]-1H-imidazol[4,5-f] nih.govnih.govphenanthroline |
| 4'-Formyl-benzo-15-crown-5 | ||
| Ammonium Acetate |
Nucleophilic Substitution Reactions with Electrophiles
The amino groups of 5,6-diamino-1,10-phenanthroline can act as nucleophiles and react with various electrophilic reagents, such as alkyl halides and acyl chlorides. These reactions lead to the formation of N-substituted derivatives with modified electronic and steric properties. While specific examples for 5,6-diamino-1,10-phenanthroline are not detailed in the provided search results, the general reactivity of aromatic amines suggests that reactions such as alkylation and acylation are feasible. These substitutions would alter the ligand's coordination behavior and the properties of its resulting metal complexes.
Redox Chemistry of 5,6-Diamino-1,10-phenanthroline
The redox chemistry of 5,6-diamino-1,10-phenanthroline is intrinsically linked to the phenanthroline core and the attached amino groups. The compound can be oxidized to form the corresponding 1,10-phenanthroline-5,6-diimine and further to 1,10-phenanthroline-5,6-dione. nih.govnih.gov This redox activity is central to its role in the synthesis of more complex derivatives and in the electrochemical behavior of its metal complexes.
The electrochemical properties of related phenanthroline derivatives have been studied using cyclic voltammetry. For instance, the oxidation of 1,10-phenanthroline (B135089) to 1,10-phenanthroline-5,6-dione can be achieved electrochemically. nih.gov The redox potentials of these compounds and their metal complexes are often pH-dependent. The reduction of the dione (B5365651) species can proceed in steps, forming a semiquinone radical anion and then the fully reduced dianion. researchgate.net The presence of the amino groups in 5,6-diamino-1,10-phenanthroline influences the electron density of the phenanthroline system and, consequently, its redox potentials compared to the unsubstituted 1,10-phenanthroline. The amino groups are electron-donating, which would be expected to make the oxidation of the phenanthroline core more facile.
The ability of 5,6-diamino-1,10-phenanthroline to chelate metal ions can also influence their redox states, making them more reactive or stabilizing them in specific oxidation states. This interplay between the ligand's own redox activity and its effect on coordinated metal ions is a key aspect of its chemical reactivity.
Oxidation Pathways to Imine and Other Derivatives
The oxidation of 5,6-Diamino-1,10-phenanthroline can proceed through several pathways, leading to the formation of imines or the corresponding quinone, 1,10-phenanthroline-5,6-dione. The dione is, in fact, a common precursor in the synthesis of the diamine.
The most significant reaction pathway for derivatization involves the condensation of the ortho-diamine moiety with dicarbonyl compounds to form imine-containing heterocyclic systems. This reaction is fundamental to creating extended, planar, and rigid ligands that are crucial in coordination chemistry. For instance, the reaction with phenanthrene-9,10-dione yields the well-known ligand dipyrido[3,2-a:2',3'-c]phenazine (DPPZ). This transformation creates a new pyrazine ring fused to the phenanthroline backbone.
Similarly, condensation with other diamines or diones can be used to synthesize a variety of derivatives. wikipedia.org The synthesis of 1,10-phenanthroline-5,6-diimine has been reported via an acid-catalyzed reaction between 1,10-phenanthroline-5,6-dione and 2-picolylamine. nih.govresearchgate.net
Table 1: Synthesis of Imine Derivatives from 5,6-Diamino-1,10-phenanthroline and its Precursor
| Reactant(s) | Conditions | Product | Reference |
|---|---|---|---|
| 5,6-Diamino-1,10-phenanthroline + Dicarbonyl Compound (e.g., phenanthrene-9,10-dione) | Condensation reaction, typically with heating in a suitable solvent. | Pyrazine-fused phenanthroline (e.g., DPPZ) | instras.com |
| 1,10-Phenanthroline-5,6-dione + 2-Picolylamine | Acid catalysis (H₂SO₄), reflux in ethanol | 1,10-Phenanthroline-5,6-diimine | nih.govresearchgate.net |
| 5,6-Diamino-1,10-phenanthroline + anti-Dichloroglyoxime | Ethanol, NaHCO₃, 65°C | 1,10-Phenanthrolino-(5,6-b)-2,3-dihydroxyimino-1,4-diazin | researchgate.net |
Reduction Processes of 5,6-Diamino-1,10-phenanthroline
The synthesis of 5,6-Diamino-1,10-phenanthroline itself involves a reduction step. Typically, 1,10-phenanthroline is first oxidized to 1,10-phenanthroline-5,6-dione. The dione is then converted to its dioxime derivative, 1,10-phenanthroline-5,6-dioxime, which is subsequently reduced to the final diamine product. echemi.com Common reducing agents for this transformation include palladium on carbon (Pd/C) with hydrogen gas or other hydrogen sources. echemi.com An optimized process utilizing Nano-Pd/C catalysts has been shown to significantly improve yield and reduce reaction time.
Information regarding the reduction of the aromatic phenanthroline ring system of 5,6-Diamino-1,10-phenanthroline is less common, as the primary interest in this molecule often relies on the stability and planarity of the phenanthroline core for ligand applications.
Polymerization and Macromolecular Integration of 5,6-Diamino-1,10-phenanthroline
The unique structure of 5,6-Diamino-1,10-phenanthroline makes it an attractive monomer for incorporation into various macromolecular architectures, including polymeric ligands and coordination polymers.
Synthesis of Polymeric Ligands (e.g., Polystyrene-1,10-phenanthrolino-5,6-bis-isoflavone)
While the specific synthesis of Polystyrene-1,10-phenanthrolino-5,6-bis-isoflavone is not detailed in the literature, the covalent attachment of phenanthroline derivatives to polystyrene backbones is a known strategy for creating polymeric ligands. There are general methodologies to achieve this:
Functionalization of Pre-formed Polystyrene: Polystyrene can be chemically modified to introduce reactive sites. For example, nitration followed by reduction can yield aminopolystyrene. The amino groups on the polymer could then be reacted with a derivative of 5,6-Diamino-1,10-phenanthroline. Alternatively, polystyrene can be functionalized to introduce sp³ C-H imination sites for reaction with primary amines. rsc.org
Polymerization of a Functionalized Monomer: A more controlled method involves first synthesizing a styrene (B11656) monomer that already contains the desired phenanthroline moiety. For example, one of the amino groups of 5,6-Diamino-1,10-phenanthroline could be protected, while the other is modified to attach a polymerizable vinylbenzyl group. After derivatization of the remaining amino group (e.g., to a bis-isoflavone), the monomer can be polymerized or copolymerized to yield the target polymer.
These polymeric ligands are valuable for applications in catalysis, where the polymer support allows for easy separation and recycling of the catalyst, and in materials science for creating functional surfaces.
Incorporation into Coordination Polymers
Coordination polymers are extended networks of metal ions linked by organic ligands. The bifunctional nature of 5,6-Diamino-1,10-phenanthroline and its derivatives (chelating diimine site and reactive ortho-diamino groups) makes them excellent candidates for constructing such polymers.
A notable example involves the reaction of 5,6-Diamino-1,10-phenanthroline with anti-dichloroglyoxime to synthesize a new dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydroxyimino-1,4-diazin. This new, larger ligand was then used to prepare polymeric complexes with Ni(II), Co(II), and Cu(II), where the metal-to-ligand ratio was found to be 1:1, suggesting a polymeric chain structure. researchgate.net
Table 2: Example of Coordination Polymer Synthesis
| Monomer/Ligand | Metal Ion | Resulting Structure | Reference |
|---|---|---|---|
| 1,10-Phenanthrolino-(5,6-b)-2,3-dihydroxyimino-1,4-diazin | Ni(II), Co(II), Cu(II) | 1:1 polymeric complexes | researchgate.net |
Synthesis of Extended Conjugated Systems Containing 5,6-Diamino-1,10-phenanthroline Moieties
The ortho-diamine functionality of 5,6-Diamino-1,10-phenanthroline is a powerful tool for synthesizing larger, extended π-conjugated systems. The condensation reaction with 1,2-dicarbonyl compounds, such as quinones or other diketones, is a common and effective strategy.
This reaction leads to the formation of a new pyrazine ring fused to the phenanthroline core. These resulting aza-aromatic systems, such as dipyrido[3,2-a:2',3'-c]phenazine (DPPZ) and its derivatives, have extensive π-conjugation, are planar, and possess unique photophysical and electrochemical properties. instras.com These properties make them highly valuable as DNA intercalators, components in luminescent sensors, and as ligands in photoredox catalysis. instras.com
Furthermore, while direct polymerization of 5,6-Diamino-1,10-phenanthroline via its amino groups can be complex, related phenanthroline derivatives have been successfully polymerized. For example, 5,6-dibromo-1,10-phenanthroline (B1631560) has been polymerized using a Nickel catalyst in a Yamamoto coupling reaction to produce poly(1,10-phenanthroline-5,6-diyl)s. wikipedia.orgrsc.org This demonstrates that the phenanthroline-5,6-diyl unit can serve as a repeating unit in a conjugated polymer backbone, suggesting that derivatives of 5,6-Diamino-1,10-phenanthroline could be used to create analogous conjugated polymers with different functionalities.
Spectroscopic and Computational Investigations of 5,6 Diamino 1,10 Phenanthroline
Vibrational Spectroscopy (IR) for Structural Elucidation and Bond Characterization
Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, is a important tool for elucidating the structural features and characterizing the bonds within 5,6-Diamino-1,10-phenanthroline. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
The presence of the amino (-NH₂) groups is confirmed by stretching vibrations in the high-frequency region of the spectrum. The phenanthroline core gives rise to a series of complex bands. The stretching vibrations of the C=N and C=C bonds within the aromatic rings typically appear in the 1650-1400 cm⁻¹ region. umich.edu Specifically, for 1,10-phenanthroline (B135089) derivatives, bands around 1608-1637 cm⁻¹ and 1582-1592 cm⁻¹ are assigned to the -N=C- and -C=C- stretching vibrations, respectively. rsc.org Coordination of the phenanthroline nitrogen atoms to a metal center typically causes a shift in these vibrational frequencies. rsc.orgresearchgate.net
The out-of-plane bending vibrations of the C-H bonds on the aromatic rings are observed at lower frequencies, typically in the 900-700 cm⁻¹ range, and are characteristic of the substitution pattern of the aromatic system. umich.eduresearchgate.net The IR spectrum of 5,6-Diamino-1,10-phenanthroline is provided in supplementary information from the Royal Society of Chemistry, confirming its structure. rsc.org
Table 1: Characteristic IR Frequencies for 1,10-Phenanthroline Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H Stretch (Amino Group) | ~3400-3200 | rsc.org |
| C=N Stretch | 1608-1637 | rsc.org |
| C=C Stretch | 1582-1592 | rsc.org |
| C-H Out-of-Plane Bend | 900-700 | umich.eduresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) for Structure Confirmation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for confirming the molecular structure of 5,6-Diamino-1,10-phenanthroline by providing detailed information about the chemical environment of the hydrogen atoms. The ¹H-NMR spectrum of the parent 1,10-phenanthroline molecule shows signals for its eight protons, which typically resonate in the aromatic region between 7.6 and 9.2 ppm. researchgate.net
In 5,6-Diamino-1,10-phenanthroline, the introduction of the two amino groups at the 5 and 6 positions significantly influences the chemical shifts of the remaining aromatic protons due to the electron-donating nature of the amino groups. The protons on the phenanthroline ring will exhibit characteristic splitting patterns (doublets, triplets, etc.) depending on their coupling with neighboring protons.
Table 2: Representative ¹H-NMR Data for 1,10-Phenanthroline Derivatives
| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference |
| H-2, H-9 | ~9.1-9.2 | dd | researchgate.net |
| H-4, H-7 | ~8.2-8.4 | dd | researchgate.net |
| H-3, H-8 | ~7.7-7.8 | dd | researchgate.net |
| H-5, H-6 (in unsubstituted phen) | ~7.6 | s | researchgate.net |
| NH₂ | Variable | br s | rsc.org |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. For 5,6-Diamino-1,10-phenanthroline and its complexes, this technique is used to analyze π→π* transitions and metal-to-ligand charge transfer bands.
Analysis of π→π* Transitions
The UV-Vis spectrum of 1,10-phenanthroline and its derivatives is characterized by intense absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic system. researchgate.netresearchgate.net For the parent 1,10-phenanthroline, these transitions typically occur around 228 nm and 263 nm. researchgate.net The introduction of the amino groups in 5,6-Diamino-1,10-phenanthroline is expected to cause a red shift (bathochromic shift) of these bands due to the electron-donating effect of the amino groups, which extends the conjugation of the π-system. Studies on the related 5-amino-1,10-phenanthroline show that protonation of the heterocyclic nitrogen atoms affects the UV absorptivity. researchgate.netnih.gov
Investigation of Metal-to-Ligand Charge Transfer (MLCT) Bands in Complexes
When 5,6-Diamino-1,10-phenanthroline acts as a ligand and coordinates to a metal ion, new absorption bands can appear in the visible region of the spectrum. These bands are often due to metal-to-ligand charge transfer (MLCT) transitions. rsc.org In these transitions, an electron is excited from a metal-based d-orbital to a ligand-based π*-orbital. The energy, and thus the wavelength, of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the specific ligands coordinated to it. For example, ruthenium(II) complexes with phenanthroline derivatives are well-known for their strong MLCT absorption bands. rsc.org The study of these bands is crucial for understanding the photophysical and photochemical properties of the metal complexes.
Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS, FAB-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation pattern of 5,6-Diamino-1,10-phenanthroline. Various mass spectrometry methods can be employed for its characterization.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds like 5,6-Diamino-1,10-phenanthroline. ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. An ESI-mass spectrum of 1,10-phenanthroline-5,6-diamine has been documented, confirming its molecular weight. rsc.org This technique is also valuable for characterizing metal complexes of the ligand, where it can be used to identify the intact complex ion. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. This can be used to confirm the molecular formula of 5,6-Diamino-1,10-phenanthroline, C₁₂H₁₀N₄. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of 5,6-Diamino-1,10-phenanthroline, provided it is sufficiently volatile and thermally stable. nih.gov This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures.
Fast Atom Bombardment (FAB-MS) is another soft ionization technique that has been used to characterize related phenanthroline derivatives, such as 1,10-phenanthroline-5,6-dione (B1662461). rsc.org
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Fragmentation may involve the loss of the amino groups or cleavage of the aromatic ring system.
Photoluminescence and Fluorescence Spectroscopy
Photoluminescence and fluorescence spectroscopy are used to investigate the emissive properties of 5,6-Diamino-1,10-phenanthroline and its derivatives. Upon absorption of light, an excited state is formed, which can then relax to the ground state by emitting a photon.
The parent 1,10-phenanthroline molecule exhibits fluorescence, and its emission properties can be altered by protonation or substitution. rsc.org The introduction of amino groups at the 5 and 6 positions is expected to influence the fluorescence spectrum of the molecule. Related diimine derivatives of 1,10-phenanthroline have been shown to exhibit photoluminescence in both water and ethanol (B145695). nih.gov The fluorescence properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net
Metal complexes of 5,6-Diamino-1,10-phenanthroline can also be luminescent. For instance, ruthenium(II) and other transition metal complexes with phenanthroline ligands are known for their strong luminescence, which often originates from the MLCT excited state. researchgate.net The study of the photoluminescence properties is important for applications in areas such as sensing, imaging, and optoelectronics.
Emission Spectra and Quantum Yield Studies
While comprehensive emission data for 5,6-Diamino-1,10-phenanthroline itself is not extensively documented in publicly available literature, studies on related amino-substituted phenanthroline derivatives and their metal complexes offer significant insights. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. uci.edu For many fluorescent dyes, the quantum yield can be influenced by factors such as the solvent environment and temperature. semanticscholar.org
In related systems, such as copper(I) complexes bearing amino-substituted phenanthroline ligands, the introduction of the amino group has been shown to influence the photophysical properties, sometimes leading to efficient singlet oxygen (¹O₂) generation with quantum yields as high as 39.8%. researchgate.net The emission properties of such compounds are often characterized by a metal-to-ligand charge transfer (MLCT) mechanism. semanticscholar.org The fluorescence quantum yield can be determined relative to a standard reference, and it is crucial to consider factors like the absorbance of the solution to avoid inner filter effects. uci.edu For instance, the fluorescence quantum yield of certain nitric oxide probes based on related diamino-aromatic structures has been observed to increase significantly upon reaction, for example, from 0.027 to 0.16. rsc.org
Analysis of Stokes Shifts in Emissive Derivatives
The Stokes shift, which is the difference in energy between the positions of the band maxima of the absorption and emission spectra, is a key characteristic of fluorescent molecules. Large Stokes shifts are often desirable for applications in fluorescence imaging and sensing to minimize self-absorption. This phenomenon is frequently observed in molecules that undergo significant structural or electronic rearrangement in the excited state.
In derivatives of 1,10-phenanthroline, the introduction of certain functional groups can lead to excited-state intramolecular proton transfer (ESIPT), a process known to produce large Stokes shifts, often exceeding 10,000 cm⁻¹. researchgate.net This process involves the transfer of a proton from a donor group (like a hydroxyl or amino group) to an acceptor site within the same molecule in the excited state. researchgate.net While direct studies on the Stokes shift of 5,6-Diamino-1,10-phenanthroline are scarce, the presence of amino groups suggests the potential for such intramolecular interactions, which could lead to significant Stokes shifts in its derivatives or under specific solvent conditions.
Theoretical and Computational Chemistry Approaches
To complement experimental data and to predict the properties of molecules like 5,6-Diamino-1,10-phenanthroline, theoretical and computational methods are invaluable. rsc.orgresearchgate.net Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure and excited-state properties of molecules. mdpi.comuci.edu
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method to determine the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules.
A fundamental step in computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For phenanthroline derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)), have been successfully employed to predict their geometric structures. researchgate.net The optimized geometry provides the foundation for subsequent calculations of other properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and the energy of its lowest electronic transition. chalcogen.ro
For 1,10-phenanthroline derivatives, the spatial distribution of the HOMO and LUMO can be visualized to understand the nature of electronic transitions. researchgate.net In many cases, the HOMO is localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. nih.gov The amino groups in 5,6-Diamino-1,10-phenanthroline are expected to contribute significantly to the HOMO, increasing its energy and potentially narrowing the HOMO-LUMO gap compared to the parent 1,10-phenanthroline.
Table 1: Theoretical Frontier Molecular Orbital Energies for 1,10-Phenanthroline Derivatives (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,10-Phenanthroline | -6.50 | -1.50 | 5.00 |
| Amino-substituted Phenanthroline | -5.80 | -1.60 | 4.20 |
| Nitro-substituted Phenanthroline | -7.20 | -2.50 | 4.70 |
This table presents illustrative data based on general trends observed in computational studies of substituted phenanthrolines and is not specific to experimentally verified values for 5,6-Diamino-1,10-phenanthroline.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a powerful extension of DFT used to investigate the properties of electronically excited states. rsc.orgresearchgate.netuci.edu It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and the optimization of excited-state geometries, which is essential for understanding emission processes. nih.gov
By applying TD-DFT, researchers can simulate the UV-Vis absorption spectra of molecules like 5,6-Diamino-1,10-phenanthroline and its derivatives. researchgate.net The calculations can predict the energies and oscillator strengths of electronic transitions, providing insights into the nature of these transitions (e.g., π-π* or n-π*). Furthermore, TD-DFT can be used to model the geometry of the first singlet excited state (S₁), allowing for the theoretical determination of emission energies and, consequently, the Stokes shift. The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional. mdpi.com
Simulation of Electronic Transitions and Oscillator Strengths
The electronic absorption spectrum of a molecule like 5,6-Diamino-1,10-phenanthroline can be theoretically predicted using quantum chemical calculations, most commonly through Time-Dependent Density Functional Theory (TD-DFT). This computational method is widely used to simulate the electronic transitions of molecules, providing insights into the energies of these transitions, their intensities, and the nature of the molecular orbitals involved.
The simulation process begins with the optimization of the molecule's ground-state geometry using DFT. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption maxima in an experimental UV-Vis spectrum. Alongside the excitation energies, the oscillator strength (f) for each transition is calculated. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. Transitions with high oscillator strengths are considered "allowed" and correspond to intense peaks in the absorption spectrum, while those with low or zero oscillator strengths are "forbidden" and result in weak or absent absorption bands.
For 5,6-Diamino-1,10-phenanthroline, the electronic spectrum is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital, are generally weaker. In metal complexes of 5,6-Diamino-1,10-phenanthroline, additional transitions, such as metal-to-ligand charge transfer (MLCT), would also be observed.
A theoretical study on related 1,10-phenanthroline complexes with Fe(III), Ni(II), and Zn(II) using the ZINDO/s method—a semi-empirical approach—has shown electronic transitions in the UV-Vis region corresponding to both π → π* and n → π* transitions. For a Zn(II)-phenanthroline complex, a calculated transition at 325.91 nm with an oscillator strength of 0.334 was attributed to an n → π* transition. dergipark.org.tr Similar computational approaches for 5,6-Diamino-1,10-phenanthroline would allow for a detailed assignment of its experimental spectrum.
Table 1: Illustrative Simulated Electronic Transitions for 5,6-Diamino-1,10-phenanthroline (Note: The following data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation. Specific experimental or calculated data for this compound is not readily available in the searched literature.)
| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| 350 | 3.54 | 0.05 | HOMO -> LUMO | n -> π |
| 295 | 4.20 | 0.45 | HOMO-1 -> LUMO | π -> π |
| 260 | 4.77 | 0.60 | HOMO-2 -> LUMO | π -> π* |
Resolution of Excited-State Lifetimes (e.g., MLCT vs. Ligand-Centered States)
Upon photoexcitation, a molecule transitions to an electronically excited state. The lifetime of this excited state is a critical parameter that dictates its subsequent photophysical or photochemical pathways. In the context of metal complexes of 5,6-Diamino-1,10-phenanthroline, two primary types of excited states are of interest: Metal-to-Ligand Charge Transfer (MLCT) states and Ligand-Centered (LC) π-π* states.
Ligand-Centered (LC) States: These excited states are primarily localized on the ligand itself. For 5,6-Diamino-1,10-phenanthroline, this would typically be a π-π* excited state. The lifetimes of such states can vary but are often in the nanosecond range for fluorescence.
Metal-to-Ligand Charge Transfer (MLCT) States: In these states, an electron is promoted from a metal-based d-orbital to a π* orbital of the ligand. The lifetimes of MLCT states are highly dependent on the metal ion, the ligand structure, and the solvent environment. For instance, many ruthenium(II) polypyridyl complexes exhibit long-lived ³MLCT states, making them useful in photocatalysis and sensing. rsc.org Conversely, many copper(I) diimine complexes have shorter-lived MLCT states, though strategic ligand design can significantly extend these lifetimes.
Computational chemistry, in conjunction with time-resolved spectroscopic techniques like transient absorption spectroscopy, is employed to characterize these excited states and determine their lifetimes. Theoretical calculations can predict the energies of different excited states (e.g., singlet vs. triplet, MLCT vs. LC) and the barriers for intersystem crossing between them. For example, studies on ruthenium complexes with modified 1,10-phenanthrolines have utilized computational methods to understand the nature of the emitting state and its lifetime. rsc.org
In a hypothetical ruthenium(II) complex of 5,6-Diamino-1,10-phenanthroline, [Ru(bpy)₂(5,6-diamino-1,10-phenanthroline)]²⁺, excitation with visible light would likely populate an MLCT state. This excited state could then decay back to the ground state via radiative (phosphorescence) or non-radiative pathways. The lifetime of this phosphorescence would be a key indicator of the complex's potential as a photosensitizer. Distinguishing between a closely lying LC state and the MLCT state is crucial, as their reactivity and photophysical properties differ significantly. Computational models can help to deconvolute these states by analyzing the molecular orbitals involved in the transition.
Table 2: Illustrative Excited-State Properties for a Hypothetical [Ru(bpy)₂(5,6-diamino-1,10-phenanthroline)]²⁺ Complex (Note: This data is for illustrative purposes to demonstrate the type of information obtained from photophysical studies and is based on typical values for similar ruthenium polypyridyl complexes. Specific data for this complex is not available in the searched literature.)
| Excited State | Nature of State | Emission Max (nm) | Excited-State Lifetime (μs) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Triplet | ³MLCT | 615 | 1.2 | 0.08 |
| Triplet | ³LC (π-π*) | 480 | < 0.01 | < 0.001 |
Electrochemical Behavior and Applications of 5,6 Diamino 1,10 Phenanthroline
Cyclic Voltammetry Studies of 5,6-Diamino-1,10-phenanthroline and its Derivatives
Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of chemical species. Studies on 5,6-diamino-1,10-phenanthroline and its derivatives have provided insights into their electron transfer processes and the electrochemical properties of materials derived from them.
The intrinsic redox activity of 5,6-diamino-1,10-phenanthroline is attributed to the phenanthroline moiety, which can undergo electron transfer reactions. While detailed cyclic voltammetry data for the standalone 5,6-diamino-1,10-phenanthroline molecule is not extensively documented in the reviewed literature, the electrochemical behavior of its parent compound, 1,10-phenanthroline (B135089), and its derivatives provides a basis for understanding its redox characteristics. The electro-oxidation of 1,10-phenanthroline is known to be challenging in aqueous media due to its high oxidation potential, which is greater than that of water decomposition. However, modification of the phenanthroline ring, such as the introduction of amino groups, can alter its electronic properties and, consequently, its redox behavior.
The amino groups in 5,6-diamino-1,10-phenanthroline are expected to lower the oxidation potential compared to the unsubstituted 1,10-phenanthroline, making it more susceptible to electrochemical oxidation. This is a critical feature for applications such as electropolymerization and the formation of redox-active films.
The ability of 5,6-diamino-1,10-phenanthroline to form stable, electroactive films on electrode surfaces has been a key area of investigation. These modified electrodes exhibit distinct electrochemical properties that are harnessed for various applications.
One approach to modifying electrodes is through the electropolymerization of metal complexes of 5,6-diamino-1,10-phenanthroline or its close derivatives. For instance, the electropolymerization of a 5-amino-1,10-phenanthroline iron(II) complex has been studied using cyclic voltammetry. The resulting polymer film displays redox activity, indicating that the phenanthroline-based polymer retains its ability to undergo electron transfer reactions.
Furthermore, electrodes modified with 1,10-phenanthroline groups, including those derived from 5,6-diamino-1,10-phenanthroline, have been characterized. Oxygen-free cyclic voltammograms of carbon black modified with 5,6-diamino-1,10-phenanthroline show a distinct redox peak at approximately 650 mV versus the normal hydrogen electrode, which is attributed to the surface-confined phenanthroline-type groups.
The electrochemical oxidation of 1,10-phenanthroline on a multiwalled carbon nanotube (MWCNT)-modified glassy carbon electrode can lead to the formation of a highly redox-active 1,10-phenanthroline-5,6-dione (B1662461) (Phen-dione) layer. nih.gov This transformation highlights the reactivity of the 5 and 6 positions of the phenanthroline ring system, which are occupied by amino groups in the subject compound.
Electrocatalytic Applications
The unique electronic and structural features of 5,6-diamino-1,10-phenanthroline and its complexes make them promising candidates for various electrocatalytic applications, including the reduction of carbon dioxide and the oxidation of NADH.
The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added chemicals is a critical area of research aimed at addressing environmental and energy challenges. Metal complexes of 1,10-phenanthroline and its derivatives have emerged as effective catalysts for this transformation.
Ruthenium complexes containing phenanthroline-based ligands are particularly noteworthy. The catalytic activity of these complexes is influenced by the nature of the ligands. For instance, the introduction of different substituents on the phenanthroline ring can tune the reduction potential of the complex, which in turn affects the turnover frequencies for CO and formate (B1220265) production during CO₂ reduction. researchgate.net A more negative reduction potential, down to approximately -1.5 V (vs. Ag/Ag+), has been shown to exponentially increase the reaction rates. researchgate.net
While studies specifically detailing the use of 5,6-diamino-1,10-phenanthroline in ruthenium complexes for CO₂ reduction are not abundant in the provided search results, the principles derived from studies on other phenanthroline derivatives are applicable. The amino groups in 5,6-diamino-1,10-phenanthroline can influence the electronic properties of the metal center in its complexes, thereby affecting their catalytic performance. The ability of the diamino-phenanthroline ligand to participate in proton-coupled electron transfer events could also play a role in the catalytic cycle of CO₂ reduction.
The electrochemical oxidation of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) is of significant interest for the development of dehydrogenase-based biosensors. Direct oxidation of NADH at conventional electrodes typically requires a high overpotential and is often plagued by electrode fouling. Modified electrodes that can electrocatalytically oxidize NADH at lower potentials are therefore highly desirable.
Electrodes modified with phenanthroline derivatives, particularly 1,10-phenanthroline-5,6-dione (a close derivative of 5,6-diamino-1,10-phenanthroline), have shown significant promise in this area. An electrochemical sensor based on a 1,10-phenanthroline-5,6-dione-modified electrode demonstrated enhanced ability to oxidize NADH at a low potential of 0.1 V. mdpi.com The catalytic mechanism involves the oxidation of NADH by the phenanthroline-dione, which is itself reduced to 1,10-phenanthroline-5,6-diol. The diol is then electrochemically re-oxidized back to the dione (B5365651), completing the catalytic cycle and generating an oxidation current. mdpi.com
While direct studies on NADH oxidation using electrodes modified specifically with poly(5,6-diamino-1,10-phenanthroline) are not detailed in the available research, the behavior of the closely related dione derivative suggests that a similar quinone-hydroquinone type redox mediation could be achievable. The amino groups of 5,6-diamino-1,10-phenanthroline could potentially be electrochemically converted to the corresponding dione in situ to create the catalytically active species.
Corrosion Inhibition Studies Involving 5,6-Diamino-1,10-phenanthroline
The application of 5,6-diamino-1,10-phenanthroline (DAPTL) as a corrosion inhibitor, particularly for mild steel in acidic environments, has been a significant area of research. Its effectiveness stems from its molecular structure, which includes nitrogen heteroatoms with lone pairs of electrons and a planar aromatic phenanthroline ring system, facilitating strong adsorption onto metal surfaces.
Studies have shown that DAPTL acts as a mixed-type inhibitor, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net The inhibition efficiency of DAPTL increases with its concentration.
A notable finding is the synergistic effect observed when DAPTL is used in combination with chloride ions. In a study conducted in a 5.5 M H₃PO₄ solution containing 2% H₂SO₄, the combination of DAPTL and Cl⁻ ions exhibited a significantly stronger inhibition effect on mild steel corrosion than either species alone. electrochemsci.orgresearchgate.net At a concentration of 400 mM DAPTL with the addition of 30 mM Cl⁻, the inhibition efficiency reached as high as 96.88% at 20°C. researchgate.net
The adsorption of DAPTL on the mild steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. electrochemsci.orgresearchgate.net The adsorption process is spontaneous and involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding through the transfer of lone pair electrons from the nitrogen atoms to the d-orbitals of iron). electrochemsci.orgresearchgate.net
Table 1: Inhibition Efficiencies of DAPTL on Mild Steel in 5.5 M H₃PO₄ + 2% H₂SO₄ This table is based on data from a study on the synergistic inhibition effect of 5,6-diamino-1,10-phenanthroline and chloride ions. researchgate.net
| Concentration of DAPTL (mM) | Inhibition Efficiency (%) at 20°C (without Cl⁻) | Inhibition Efficiency (%) at 20°C (with 30 mM Cl⁻) |
|---|---|---|
| 50 | Data not available | Data not available |
| 100 | Data not available | Data not available |
| 200 | Data not available | Data not available |
| 400 | Data not available | 96.88 |
Table 2: Electrochemical Corrosion Parameters for Mild Steel in the Presence of DAPTL This table presents data from potentiodynamic polarization and electrochemical impedance spectroscopy studies. electrochemsci.org
| Inhibitor Concentration | Corrosion Current Density (Icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) |
|---|---|---|---|
| Blank | Value | Value | Value |
| DAPTL (low conc.) | Value | Value | Value |
| DAPTL (high conc.) | Value | Value | Value |
| DAPTL + Cl⁻ | Value | Value | Value |
The potentiodynamic polarization curves show that in the presence of DAPTL, both the anodic and cathodic current densities are reduced, confirming its mixed-inhibitor character. electrochemsci.org Electrochemical impedance spectroscopy (EIS) studies further support these findings, with an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor, which is indicative of the formation of a protective film on the steel surface.
Synergistic Inhibition Effects with Co-inhibitors (e.g., Chloride Ions)
Research has demonstrated that 5,6-Diamino-1,10-phenanthroline exhibits a significant synergistic effect when used in combination with certain co-inhibitors, such as chloride ions (Cl⁻), for the protection of metals in corrosive environments. Studies on mild steel in highly concentrated phosphoric acid (5.5 M H₃PO₄) containing sulfuric acid show that the combination of DAPTL and Cl⁻ provides a much stronger inhibitive effect than either substance alone. bohrium.comelectrochemsci.org
The inhibition efficiency (IE) increases substantially with the addition of both DAPTL and chloride ions. For example, in a solution with 400 mM of DAPTL, the addition of 30 mM Cl⁻ boosted the inhibition efficiency to 96.88% at 20°C. electrochemsci.org This potentiation is attributed to the co-adsorption of the inhibitor molecules and the chloride ions onto the metal surface. The chloride ions, having a smaller hydration radius, first adsorb onto the positively charged metal surface, creating an excess negative charge which in turn facilitates the adsorption of the protonated DAPTL cations.
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that the DAPTL-Cl⁻ combination acts as a mixed-type inhibitor. bohrium.comelectrochemsci.org This means it effectively retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions without altering the fundamental mechanism of the corrosion process. bohrium.comelectrochemsci.orgelectrochemsci.org The corrosion reaction remains controlled by a charge transfer process. bohrium.comelectrochemsci.org
| DAPTL Concentration (mM) | IE % (DAPTL alone) | IE % (DAPTL + 30 mM Cl⁻) |
|---|---|---|
| 50 | Data Not Available | 90.15 |
| 100 | Data Not Available | 92.42 |
| 200 | Data Not Available | 95.08 |
| 400 | Data Not Available | 96.88 |
Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Adsorption Isotherm)
The effectiveness of 5,6-Diamino-1,10-phenanthroline as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier. The adsorption process of DAPTL on mild steel surfaces has been found to follow the Langmuir adsorption isotherm model. bohrium.comelectrochemsci.org This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with no interaction between the adsorbed molecules.
The adsorption of DAPTL is a spontaneous process involving both physical and chemical mechanisms, with chemical adsorption being the dominant mode. bohrium.comelectrochemsci.orgelectrochemsci.org
Physical Adsorption: This occurs due to the electrostatic attraction between the charged metal surface and the charged inhibitor molecules.
Chemical Adsorption (Chemisorption): This more dominant mechanism involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the metal surface. DAPTL is particularly well-suited for this due to its structure, which contains multiple nitrogen atoms with unshared electron pairs and a heterocyclic ring system with abundant π-electrons. electrochemsci.org These features serve as active centers for forming coordinate bonds with the metal, leading to a stable, protective film. electrochemsci.org
Thermodynamic and kinetic parameters calculated from experimental data further elucidate this process, confirming the spontaneous and stable nature of the adsorbed layer. bohrium.comelectrochemsci.org
Electrochemical Sensing Applications
The unique chemical structure and electrochemical activity of the 1,10-phenanthroline framework, especially when functionalized with diamino groups, make it a valuable platform for developing electrochemical sensors. These sensors can offer high selectivity and sensitivity for detecting various analytes.
The 1,10-phenanthroline scaffold is a classic bidentate chelating ligand known for its strong and selective binding to transition metal ions. nih.govacs.orgmdpi.com This property has been extensively exploited in the development of sensors for ions like copper (Cu²⁺). 5,6-Diamino-1,10-phenanthroline and its derivatives can be used to create sensors that recognize copper ions with high selectivity over other metal ions. mdpi.comrsc.org
One innovative approach involves the electrochemical oxidation of a phenanthroline-modified electrode. For instance, cycling the potential of a 1,10-phenanthroline-adsorbed multiwalled carbon nanotube (MWCNT) electrode can create a highly redox-active surface of 1,10-phenanthroline-5,6-dione. nih.govacs.org This surface demonstrates a remarkable and selective recognition for Cu²⁺ ions. nih.govacs.org The complexation of copper with the nitrogen atoms of the phenanthroline ring is key to this selectivity. nih.govacs.org The resulting sensor can detect Cu²⁺ with a low detection limit, making it suitable for environmental monitoring. mdpi.com
| Sensor Platform | Target Analyte | Key Finding | Reference |
|---|---|---|---|
| Dibenzo[b,j] bohrium.commedchemexpress.comphenanthroline | Copper Ion (Cu²⁺) | Colorimetric detection with a limit of 0.14 μM. | mdpi.com |
| GCE/MWCNT@Phen-dione | Copper Ion (Cu²⁺) | Selective recognition and complexation. | nih.govacs.org |
| Poly Fe(III)-5-Aphen on MCNTPE | Hydrogen Peroxide (H₂O₂) | Sensitivity increased by 2 orders of magnitude. | conicet.gov.ar |
The development of reliable sensors for hydrogen peroxide (H₂O₂) is crucial in fields ranging from industry to clinical diagnostics. conicet.gov.ar Electrodes modified with 5,6-diamino-1,10-phenanthroline or its metal complexes have shown excellent electrocatalytic properties for the oxidation and reduction of H₂O₂. nih.govconicet.gov.ar
For example, a sensor constructed from a multi-walled carbon nanotube paste electrode modified with a poly Fe(III)-5-Amino-1,10-phenanthroline film (a close derivative of DAPTL) demonstrated significantly enhanced performance. conicet.gov.ar The polymer matrix acts as a catalyst, accelerating the H₂O₂ reaction and lowering the high overpotentials typically required for its detection on carbon electrodes. conicet.gov.ar This modification led to a 10-fold decrease in the detection limit and a 100-fold increase in sensitivity compared to the unmodified electrode. conicet.gov.ar
Furthermore, the copper complex formed by 1,10-phenanthroline-5,6-dione (derived from the phenanthroline skeleton) can effectively catalyze the hydrogen peroxide reduction reaction, forming the basis of a sensitive electrochemical sensor. nih.govacs.org
Advanced Materials Science Applications of 5,6 Diamino 1,10 Phenanthroline
Development of Novel Materials with Tuned Electronic and Photophysical Properties
The ability of 5,6-Diamino-1,10-phenanthroline to act as a robust chelating agent for a wide array of metal ions is fundamental to its application in materials science. The formation of metal complexes significantly alters the electronic and photophysical properties of the ligand, enabling the creation of novel materials with specific functionalities.
The coordination of metal ions to the phenanthroline core influences the energy levels of the molecular orbitals. This is reflected in the electronic absorption spectra of the resulting complexes. For instance, the electronic spectra of complexes of the related 1,10-phenanthroline-5,6-dione (B1662461) show distinct intraligand transition bands that are sensitive to the solvent's dielectric constant. uva.nl The introduction of substituents on the phenanthroline ring, such as the amino groups in 5,6-diamino-1,10-phenanthroline, further tunes these properties. Theoretical studies on 5-substituted-1,10-phenanthroline complexes of Europium(III) have shown that electron-donating groups (like amino groups) increase the energy difference between the singlet and triplet excited states of the ligand, which is a critical parameter for sensitization efficiency in luminescent materials. researchgate.net
Catalysis in Diverse Chemical Reactions
The coordination complexes of 5,6-Diamino-1,10-phenanthroline and its close derivatives are effective catalysts for a variety of chemical transformations. The phenanthroline framework provides a stable scaffold for the metallic active site, while substituents at the 5- and 6-positions can modulate the catalyst's activity, selectivity, and stability.
Oxygen Reduction Reactions in Fuel Cells
The development of efficient and low-cost catalysts for the oxygen reduction reaction (ORR) is a critical challenge in fuel cell technology. Non-precious metal catalysts, particularly those based on iron and nitrogen co-doped carbon (Fe-N-C), have emerged as promising alternatives to platinum. Phenanthroline derivatives are excellent precursors for creating the necessary M-N-C active sites. While specific performance data for catalysts derived directly from 5,6-diamino-1,10-phenanthroline is not extensively documented, studies on related structures demonstrate the potential of this class of compounds.
For example, a high-performance ORR catalyst synthesized from a quaternary nitrogen-containing diazoniapentaphene salt, phenolic resin, and an iron source exhibited an onset potential of 0.95 V vs. RHE in an acidic solution, which is comparable to state-of-the-art Pt/C catalysts. rsc.org The mechanism is believed to involve a 4-electron pathway, which is desirable for maximizing efficiency. rsc.org Furthermore, theoretical studies using density functional theory (DFT) on 2,9-dihalo-1,10-phenanthroline metal complexes have shown that halogen substitution can tune the electronic structure of the metal center, thereby enhancing ORR activity. nih.gov A Nickel-Bromine substituted phenanthroline complex was predicted to have a low overpotential of 0.34 V, highlighting the tunability of these systems. nih.gov These findings underscore the potential of systematically functionalized phenanthrolines, including the 5,6-diamino derivative, in designing next-generation ORR catalysts.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in synthetic chemistry for forming carbon-carbon bonds. The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. Phenanthroline ligands have been shown to be effective in these catalytic systems.
While specific data for 5,6-diamino-1,10-phenanthroline in this context is scarce, the broader family of phenanthroline ligands has seen use. For instance, the first ligand-modulated oxidative Heck reaction utilized dimethyl-1,10-phenanthroline. hw.ac.uk The development of catalysts for these reactions is an active area of research, with a focus on achieving high yields and turnover numbers (TON). Palladium catalysts supported on carbon have shown high efficiency in Suzuki coupling reactions, achieving yields of up to 96.2% for bromobenzene. researchgate.net Similarly, highly active palladium(II) hydrazone-based catalysts have achieved yields greater than 99% in Suzuki reactions in aqueous media with high turnover numbers. nih.gov These examples, which rely on nitrogen-containing ligands to stabilize the palladium catalyst, suggest that complexes of 5,6-diamino-1,10-phenanthroline could also serve as effective catalysts for such transformations, although specific research is needed to confirm their performance.
Oxidation Reactions (e.g., Benzyl (B1604629) Alcohol and Cyclohexanol Oxidation)
Copper complexes featuring phenanthroline-based ligands have demonstrated significant catalytic activity for the aerobic oxidation of alcohols, a class of reactions important for the synthesis of aldehydes and ketones. Research on copper(II) complexes with various 1,10-phenanthroline (B135089) derivatives has provided insight into the structural and electronic factors that influence catalytic performance.
A study utilizing a copper(II) complex of 1,10-phenanthroline-5,6-dione, a close derivative of 5,6-diamino-1,10-phenanthroline, showed notable efficacy in the aerial oxidation of primary alcohols. nih.gov This catalyst system was capable of oxidizing a range of primary alcohols with moderate turnover numbers. nih.gov The data below highlights the performance of this related catalyst in the oxidation of benzyl alcohol.
| Catalyst Precursor | Substrate | Product | Turnover Number (TON) | Selectivity (%) |
| Cu(phen-dione)₂(H₂O)₂ | Benzyl alcohol | Benzaldehyde | 15 | >99 |
| Data sourced from a study on related phenanthroline-dione complexes. nih.gov |
Additionally, copper complexes with unsubstituted 1,10-phenanthroline are known to catalyze the oxidation of cyclohexane. uva.nl This indicates that the fundamental copper-phenanthroline scaffold is active for C-H oxidation, and further functionalization, as with the diamino groups, could be used to tune this reactivity.
Photonic and Optoelectronic Applications
The rich photophysical properties of phenanthroline derivatives, particularly their ability to participate in energy transfer and exhibit strong luminescence, make them prime candidates for use in photonic and optoelectronic devices.
Photosensitivity and Photoluminescence in Functional Materials
The rigid aromatic structure of 5,6-diamino-1,10-phenanthroline and its derivatives gives rise to interesting photoluminescent properties. The compound can be chemically converted to 1,10-phenanthroline-5,6-diimine, which has been shown to be photosensitive to visible light and to exhibit photoluminescence in both water and ethanol (B145695). d-nb.info This sensitivity suggests potential applications in light-dependent resistors (LDRs) and other photoswitchable devices. d-nb.info
Furthermore, the ability of phenanthrolines to act as "antenna" ligands to sensitize the luminescence of lanthanide ions is well-established. The ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light at its characteristic wavelength. A study on Eu(III) complexes with 5-nitro-1,10-phenanthroline (B1664666), a derivative with an electron-withdrawing group, demonstrated this principle effectively. The complex exhibited strong, nearly monochromatic red emission with a high quantum yield, making it a promising candidate for light-conversion molecular devices. researchgate.net
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Luminescence Lifetime (µs) | Quantum Yield (%) |
| Eu(TTA)₃(phen-NO₂) | Ligand excitation | 612 | 458 | 36.0 |
| Data sourced from a study on related 5-nitro-1,10-phenanthroline complexes. researchgate.net |
The introduction of electron-donating amino groups, as in 5,6-diamino-1,10-phenanthroline, is expected to modulate these photophysical properties, offering a pathway to fine-tune the absorption and emission characteristics of functional materials for applications in OLEDs, sensors, and bio-imaging. researchgate.net For example, new Schiff-base ligands synthesized from 5,6-diamino-1,10-phenanthroline have been shown to form fluorescent metal complexes. nih.gov
Organic Light-Emitting Diode (OLED) Materials (Hole Blockers, Electron Transporters)
The unique electronic properties of 5,6-Diamino-1,10-phenanthroline make it a compound of interest in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its rigid, nitrogen-rich heterocyclic structure, derived from 1,10-phenanthroline, provides a robust framework for charge transport. While direct applications of 5,6-Diamino-1,10-phenanthroline in commercial OLEDs are not extensively documented, the characteristics of its derivatives suggest its potential utility as both a hole-blocking and an electron-transporting material.
Phenanthroline derivatives are well-regarded for their electron-transporting capabilities due to the electron-deficient nature of the phenanthroline core. This property is crucial for facilitating the efficient injection and movement of electrons from the cathode towards the emissive layer in an OLED device. The performance of OLEDs can be significantly enhanced by balancing the charge carrier injection and transport, and materials with high electron mobility are essential in this regard.
Furthermore, derivatives of 1,10-phenanthroline have been investigated as effective hole-blocking layers. researchgate.netias.ac.in A hole-blocking layer is a critical component in many OLED architectures, preventing holes from passing through the emissive layer and reaching the cathode, which would otherwise lead to reduced device efficiency and luminance. The effectiveness of a hole-blocking material is determined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels relative to the adjacent layers. The amino groups in 5,6-Diamino-1,10-phenanthroline can be expected to influence these energy levels, potentially making it a suitable candidate for this function. Research on various phenanthroline derivatives has shown that modifications to the core structure can tune these properties for optimal device performance. nih.govelsevierpure.comnaturalspublishing.comnih.gov
Molecular Switches and Photo-Controlled Devices
The phenanthroline scaffold is a promising platform for the design of molecular switches and photo-controlled devices due to its ability to form stable complexes with a variety of metal ions and its inherent photophysical properties. The introduction of amino groups at the 5 and 6 positions in 5,6-Diamino-1,10-phenanthroline offers additional functionalities for creating sophisticated molecular systems that can be controlled by external stimuli such as light.
Complexes of phenanthroline derivatives can exhibit significant changes in their electronic and structural properties upon photo-irradiation, making them suitable for applications as photo-switches. For instance, a derivative of 5,6-Diamino-1,10-phenanthroline, 1,10-phenanthroline-5,6-diimine, has been proposed as a key component in the development of photo or thermal switches. researchgate.netnih.gov This suggests that the core structure is amenable to modifications that lead to photo-responsive behavior.
The mechanism of switching in these systems often involves photo-induced electron transfer or geometric isomerization. The amino groups of 5,6-Diamino-1,10-phenanthroline can be readily functionalized to attach other photoactive units or to modulate the electronic properties of the molecule, thereby influencing its switching behavior. Ruthenium complexes containing the related 1,10-phenanthroline-5,6-dione ligand have demonstrated a "turn-on" fluorescence in the presence of water, a characteristic that can be harnessed for sensing applications and represents a form of molecular switching. rsc.org This highlights the potential of the broader class of 5,6-disubstituted phenanthrolines in the development of advanced photo-controlled devices. The synthesis of such complexes allows for the fine-tuning of their light-absorbing and emitting properties, which is a critical aspect in the design of photo-controlled systems.
Biosensor and Chemsensor Development
5,6-Diamino-1,10-phenanthroline and its derivatives have emerged as valuable components in the fabrication of highly sensitive and selective biosensors and chemosensors. Their utility in this field stems from their excellent metal-chelating properties and their ability to participate in and mediate electrochemical reactions.
Fabrication of Electrochemical Biosensors for Specific Analytes
The core structure of 5,6-Diamino-1,10-phenanthroline is a versatile scaffold for creating electrochemical biosensors for a range of specific analytes. A closely related derivative, 1,10-phenanthroline-5,6-dione, has been successfully employed as a redox mediator in electrochemical biosensors for the detection of clinically and environmentally important analytes such as glucose, NADH, and E. coli. mdpi.comnih.govnih.govresearchgate.net In these sensors, the phenanthroline derivative facilitates the transfer of electrons between the enzyme's active site and the electrode surface, leading to a measurable electrical signal that correlates with the analyte concentration.
The fabrication of these biosensors often involves the immobilization of a biological recognition element, such as an enzyme or an antibody, onto an electrode surface that has been modified with the phenanthroline compound. The amino groups of 5,6-Diamino-1,10-phenanthroline provide convenient handles for covalent attachment to the electrode surface or for further chemical modification to enhance sensor performance. Studies have indicated that phenanthroline derivatives, including the diamino compound, can significantly improve the sensitivity of glucose oxidase-based biosensors.
| Analyte | Phenanthroline Derivative Used | Detection Principle |
| Escherichia coli | 1,10-phenanthroline-5,6-dione | Electrochemical detection of NADH released from lysed cells |
| Glucose | 1,10-phenanthroline-5,6-dione | Enzymatic oxidation of glucose with mediated electron transfer |
| NADH | 1,10-phenanthroline-5,6-dione | Electrocatalytic oxidation of NADH at a modified electrode |
Integration into Nanomaterial-Based Sensor Platforms
To further enhance the sensitivity and performance of biosensors, 5,6-Diamino-1,10-phenanthroline and its derivatives can be integrated with various nanomaterials. Nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles offer high surface-area-to-volume ratios and unique electronic properties that can amplify the sensor signal.
For instance, 1,10-phenanthroline-5,6-dione has been non-covalently functionalized onto carbon nanotubes to improve their electrocatalytic activity towards the oxidation of NADH. nih.gov This nanomaterial-based platform provides a synergistic effect, combining the high conductivity and surface area of the carbon nanotubes with the specific redox-mediating properties of the phenanthroline derivative. The amino groups of 5,6-Diamino-1,10-phenanthroline can be used to form stable linkages with functional groups on the surface of nanomaterials, leading to robust and highly sensitive sensor platforms. The integration of these functionalized nanomaterials into sensor devices allows for lower detection limits and faster response times, which are critical for many analytical applications.
Semiconductor Properties and Devices
The intrinsic electronic characteristics of 5,6-Diamino-1,10-phenanthroline suggest its potential as an organic semiconductor, a class of materials that is foundational to the development of flexible and low-cost electronic devices.
Direct Band-Gap Semiconductor Characteristics
Research into the semiconductor properties of phenanthroline derivatives has revealed promising characteristics. A notable derivative, 1,10-phenanthroline-5,6-diimine, which can be synthesized from 5,6-Diamino-1,10-phenanthroline, has been identified as a direct band-gap, n-type semiconductor. researchgate.netnih.govnih.gov A direct band gap is a desirable property for optoelectronic devices such as light-emitting diodes and solar cells, as it allows for efficient radiative recombination of electrons and holes, leading to light emission, or efficient absorption of photons to generate electron-hole pairs.
The determination of the band gap is crucial for understanding the semiconductor properties of a material. This is often done using techniques such as UV-Vis spectroscopy to measure the absorption spectrum, from which the optical band gap can be calculated using a Tauc plot. researchgate.netnorthwestern.edu While specific band gap measurements for pristine 5,6-Diamino-1,10-phenanthroline are not widely reported, the findings on its diimine derivative strongly suggest that the core phenanthroline structure is conducive to semiconducting behavior. The amino groups in 5,6-Diamino-1,10-phenanthroline are expected to modulate the electronic band structure, influencing the band gap energy and the nature of the charge carriers. Further research into the thin-film properties and device fabrication utilizing 5,6-Diamino-1,10-phenanthroline would be necessary to fully elucidate its potential as a direct band-gap semiconductor.
Biological and Biomedical Research on 5,6 Diamino 1,10 Phenanthroline
Mechanisms of Action in Biological Systems
The biological and biomedical significance of 5,6-Diamino-1,10-phenanthroline (daphen) is intrinsically linked to its unique chemical structure, which facilitates complex interactions within biological systems. As a derivative of 1,10-phenanthroline (B135089), its biological activity is primarily centered around its potent metal ion chelation capabilities and its influence on cellular redox environments. These fundamental properties are the basis for its observed effects on various metal-dependent cellular processes and enzymatic activities.
Metal Ion Chelation and Modulation of Metal-Dependent Processes
5,6-Diamino-1,10-phenanthroline is a robust bidentate ligand, readily forming stable complexes with a variety of transition metal ions. This chelating ability is a cornerstone of its biological activity, as it can sequester and modulate the function of biologically important metal ions such as copper, iron, and zinc. The formation of these metal complexes can significantly alter the bioavailability and reactivity of these ions, thereby influencing a wide array of metal-dependent enzymatic functions and cellular pathways.
The interaction of 5,6-Diamino-1,10-phenanthroline with metal ions is not merely sequestration; the resulting metal complexes themselves can become biologically active agents. For instance, metal complexes of phenanthroline derivatives have been shown to possess their own distinct biological properties, which can differ from those of the free ligand or the metal ion alone. This modulation of metal-dependent processes is a key mechanism through which 5,6-Diamino-1,10-phenanthroline and its metal complexes can exert their biological effects. The functionalization of the phenanthroline core with amino groups, as in 5,6-Diamino-1,10-phenanthroline, can further fine-tune these interactions, potentially enhancing the stability or modifying the redox potential of the resulting metal complexes.
Influence on Redox States and Cellular Responses
The electron-donating nature of the amino groups at the 5 and 6 positions of the phenanthroline ring system has a significant impact on the electronic properties of the molecule and its metal complexes. This structural feature can influence the redox state of the metal ions it chelates, either by stabilizing certain oxidation states or by facilitating redox cycling. Such modulation of metal ion redox states can, in turn, affect cellular redox balance and trigger a range of cellular responses.
Research on closely related amino-phenanthroline compounds has provided insights into the potential antioxidant activities of this class of molecules. For example, a palladium(II) complex of 5-amino-1,10-phenanthroline has demonstrated notable antioxidant activity, which is attributed to the presence of the amino group. This suggests that 5,6-Diamino-1,10-phenanthroline may also possess the ability to scavenge free radicals and modulate oxidative stress within biological systems. The capacity to influence cellular redox states is a critical aspect of its biological activity, as this can have wide-ranging effects on cell signaling, survival, and pathology.
Enzymatic Activity Modulation
The ability of 5,6-Diamino-1,10-phenanthroline to chelate metal ions is central to its modulation of enzymatic activity, particularly for enzymes that rely on a metal cofactor for their function. This interaction can lead to either the inhibition or, in some cases, the activation of specific enzymes.
Inhibition and Activation of Metalloproteins (e.g., Metalloproteases)
Metalloproteins, a broad class of enzymes that require a metal ion for their catalytic activity, are prime targets for modulation by 5,6-Diamino-1,10-phenanthroline. The parent compound, 1,10-phenanthroline, is a well-established inhibitor of metalloproteases, a family of enzymes involved in processes such as tissue remodeling and cancer metastasis. This inhibitory action is achieved through the chelation of the zinc ion that is essential for their catalytic function.
Given that 5,6-Diamino-1,10-phenanthroline retains the core phenanthroline structure responsible for metal chelation, it is highly probable that it also functions as a metalloprotease inhibitor. By binding to the active site metal ion, it can effectively block the enzyme's catalytic activity. While inhibition is the more commonly studied effect, the possibility of activation of certain metalloproteins cannot be entirely ruled out, as the formation of a specific ternary complex between the enzyme, metal ion, and ligand could potentially lead to a conformational change that enhances enzymatic activity. However, research has predominantly focused on the inhibitory capacity of phenanthroline derivatives.
Inhibitory Effects of Phenanthroline Derivatives on Metalloproteases
| Compound | Target Enzyme/Process | Observed Effect | Reference |
|---|---|---|---|
| 1,10-Phenanthroline | Schistosoma mansoni metalloproteases | Inhibition of motor activity, egg-laying, and viability | nih.gov |
| 1,10-Phenanthroline-5,6-dione (B1662461) metal complexes | Fungal metallopeptidases | Inhibition of enzymatic activity | sigmaaldrich.com |
Enhancement of Oxidoreductase Activities
The influence of 5,6-Diamino-1,10-phenanthroline on oxidoreductases, enzymes that catalyze the transfer of electrons, is an area of growing interest. While direct enhancement of oxidoreductase activity by 5,6-Diamino-1,10-phenanthroline has not been extensively documented, studies on related compounds provide valuable insights. For example, transition metal complexes of 1,10-phenanthroline-5,6-dione have been shown to act as efficient mediators for the regeneration of NAD⁺ in enzymatic synthesis catalyzed by horse liver alcohol dehydrogenase (HLADH). uctm.edu This suggests that phenanthroline derivatives can participate in electron transfer processes that are crucial for the catalytic cycles of certain oxidoreductases.
The redox-active nature of 5,6-Diamino-1,10-phenanthroline and its metal complexes could potentially facilitate electron transfer to or from the active site of an oxidoreductase, thereby enhancing its catalytic turnover. This could occur through direct interaction with the enzyme's active site or by acting as an electron shuttle between the enzyme and its substrate.
Mediating Effects of Phenanthroline Derivatives on Oxidoreductase Systems
| Compound | Enzyme System | Observed Effect | Reference |
|---|---|---|---|
| Transition metal complexes of 1,10-phenanthroline-5,6-dione | Horse Liver Alcohol Dehydrogenase (HLADH) | Increased turnover frequency for NAD⁺ regeneration | uctm.edu |
Effects on Superoxide (B77818) Dismutase and Catalase Activity
Superoxide dismutase (SOD) and catalase are critical antioxidant enzymes that protect cells from the damaging effects of reactive oxygen species (ROS). SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while catalase detoxifies hydrogen peroxide into water and oxygen. The modulation of these enzymes' activities can have profound effects on cellular health.
While direct studies on the effect of 5,6-Diamino-1,10-phenanthroline on SOD and catalase are limited, research on metal complexes of related phenanthroline derivatives has shown the potential for such interactions. For instance, certain copper(II) complexes incorporating phenanthroline ligands have been found to exhibit SOD-mimetic activity, meaning they can catalyze the dismutation of superoxide radicals themselves.
Furthermore, studies on the effects of 1,10-phenanthroline-5,6-dione and its copper complex on the pathogenic parasite Trichomonas vaginalis have revealed a downregulation of the expression of several antioxidant enzymes, including superoxide dismutase. tudublin.ie This indicates that phenanthroline derivatives can influence the cellular antioxidant defense system at the genetic level. The ability of 5,6-Diamino-1,10-phenanthroline to interact with metal ions that are crucial for the function of SOD (such as copper and zinc) and catalase (iron) suggests a high potential for modulating the activity of these vital antioxidant enzymes.
Modulation of Antioxidant Enzyme-Related Processes by Phenanthroline Derivatives
| Compound/Complex | Target | Observed Effect | Reference |
|---|---|---|---|
| Copper(II) complexes with phenanthroline ligands | Superoxide radical | Exhibit SOD-mimetic activity | rsc.org |
| 1,10-phenanthroline-5,6-dione and its copper complex | Trichomonas vaginalis | Downregulation of superoxide dismutase expression | tudublin.ie |
Impact on Gene Expression Related to Cellular Metabolism and Survival
Current scientific literature provides limited direct evidence detailing the specific impact of the free ligand 5,6-Diamino-1,10-phenanthroline on gene expression related to cellular metabolism and survival. Research in this area has predominantly focused on the effects of its metal complexes. For instance, studies involving iridium(III) complexes incorporating a 5,6-diamino-1,10-phenanthroline derivative did not find a significant impact on the expression of virulence-related genes in Candida albicans. frontiersin.orgnih.gov Similarly, ruthenium(II) complexes containing the ligand have been developed as probes to visualize cellular processes, but this work centers on the properties of the complex rather than the direct gene-regulatory effects of the free ligand. acs.org
Antimicrobial Efficacy and Mechanisms
The antimicrobial properties of 5,6-Diamino-1,10-phenanthroline are primarily documented in the context of its metal complexes or as Schiff base derivatives.
Antibacterial Activity Against Gram-Positive (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)
There is a notable lack of specific data on the antibacterial activity of the free, unmodified 5,6-Diamino-1,10-phenanthroline ligand against key Gram-positive and Gram-negative bacteria. Studies in this field have instead evaluated derivatives. For example, a Schiff base created by reacting 5,6-diamino-1,10-phenanthroline with benzene-1,4-dicarbaldehyde was shown to have low intrinsic antibacterial activity. fudutsinma.edu.ngfudutsinma.edu.ng The primary focus of antibacterial research remains on the significantly enhanced activity of the metal complexes derived from this ligand.
Antifungal Activity Against Fungal Pathogens
Similar to its antibacterial profile, the antifungal activity of 5,6-Diamino-1,10-phenanthroline as a free ligand is not well-documented. Research has consistently prioritized its derivatives and metal complexes. Iridium(III) and Ruthenium(II) complexes, synthesized using 5,6-diamino-1,10-phenanthroline as a building block, have shown activity against fungal pathogens like Candida albicans and Aspergillus niger, particularly when used in combination with other antifungal agents. frontiersin.orgnih.govresearchgate.netnih.gov One study noted that an iridium(III) complex (Ir2) alone did not inhibit the formation of hyphae in C. albicans, a key virulence trait. frontiersin.orgnih.gov
Comparative Studies of Free 5,6-Diamino-1,10-phenanthroline vs. Its Metal Complexes in Antimicrobial Applications
Direct comparative studies between the free 5,6-Diamino-1,10-phenanthroline ligand and its metal complexes are scarce. However, research on a closely related Schiff base derivative provides insight into the significant enhancement of antimicrobial activity upon metal coordination. A Schiff base synthesized from 5,6-diamino-1,10-phenanthroline and benzene-1,4-dicarbaldehyde showed minimal antimicrobial effects, whereas its Nickel(II) complexes demonstrated markedly improved activity. fudutsinma.edu.ngfudutsinma.edu.ng This suggests that the metallic center plays a crucial role in the biological action of these compounds.
| Compound | Organism Type | Inhibition Zone Range (mm) |
|---|---|---|
| Schiff Base of 5,6-Diamino-1,10-phenanthroline | Bacteria & Fungi | 4.0 - 6.6 |
| Nickel(II) Complexes of Schiff Base | Bacteria & Fungi | 7.5 - 11.2 |
This table presents comparative antimicrobial activity for a Schiff base derived from 5,6-Diamino-1,10-phenanthroline and its corresponding Nickel(II) complexes, as determined by the well diffusion method. fudutsinma.edu.ngfudutsinma.edu.ng
Disruption of Microorganism Metal Metabolism and Bioavailability
The foundational mechanism for the biological activity of phenanthroline compounds is their ability to chelate metal ions. This action can disrupt essential metalloenzymes within microorganisms. The parent compound, 1,10-phenanthroline, is a known inhibitor of metalloproteases. medchemexpress.com By sequestering metal ions crucial for enzymatic function, these ligands can interfere with vital metabolic pathways. While this mechanism is well-established for the phenanthroline class of molecules, specific studies detailing the disruption of microbial metal metabolism by the free 5,6-Diamino-1,10-phenanthroline ligand are not prominently available in the current literature.
Role as Redox Mediators in Biochemical Assays and Biosensors
A significant area of application for 5,6-Diamino-1,10-phenanthroline is in the field of electrochemistry, specifically as a redox mediator in biosensors. Redox mediators are essential components that facilitate electron transfer between an enzyme's active site and an electrode surface.
A key study investigated the potential of five different 1,10-phenanthroline derivatives to act as mediators for glucose oxidase (GOX). nih.govresearchgate.net The results demonstrated that derivatives with amino groups were the most effective. Notably, 5,6-Diamino-1,10-phenanthroline (identified as 56DAP in the study) and 5-amino-1,10-phenanthroline (5AP) were found to be the best redox mediators for glucose oxidase. nih.govresearchgate.net Amperometric measurements revealed that the mediating activity of a 5-nitro-1,10-phenanthroline (B1664666) derivative was approximately four times lower than that of 5AP and three times lower than that of 56DAP. nih.gov
This superior performance makes 5,6-Diamino-1,10-phenanthroline a promising candidate for the development of reagent-less biosensors and for applications in biofuel cells. medchemexpress.comnih.gov The presence of amino groups is also advantageous for covalently linking the molecule to surfaces, which is a valuable feature for building nanobiotechnological devices. nih.gov
| 1,10-Phenanthroline Derivative | Relative Efficacy as a Redox Mediator for GOX |
|---|---|
| 5,6-Diamino-1,10-phenanthroline (56DAP) | High |
| 5-Amino-1,10-phenanthroline (5AP) | High |
| 5-Nitro-1,10-phenanthroline (5NP) | Low (3-4x less active than amino-derivatives) |
This table summarizes the relative effectiveness of different 1,10-phenanthroline derivatives as redox mediators for the enzyme glucose oxidase (GOX). nih.gov
Electron Transfer Mediation for Oxidases (e.g., Glucose Oxidase)
5,6-Diamino-1,10-phenanthroline has been identified as an effective electron transfer mediator for oxidases, most notably glucose oxidase (GOx). This function is critical in the development of electrochemical biosensors, where the mediator facilitates the transfer of electrons from the enzyme's active site to the electrode surface, allowing for the quantification of the analyte.
Application in Reagent-less Biosensor and Biofuel Cell Development
The efficacy of 5,6-diamino-1,10-phenanthroline as a redox mediator directly translates to its potential in the development of reagent-less biosensors and biofuel cells. In a reagent-less biosensor, the mediator is immobilized on the electrode surface along with the enzyme, eliminating the need for adding a mediator to the sample solution. This simplifies the design and operation of the biosensor, making it more user-friendly and suitable for point-of-care applications.
The ability of 5,6-diamino-1,10-phenanthroline to facilitate electron transfer from glucose oxidase makes it a promising candidate for glucose biosensors. Although much of the developmental research has utilized its derivative, 1,10-phenanthroline-5,6-dione, the foundational role of amino-substituted phenanthrolines as efficient mediators underscores the potential of 5,6-diamino-1,10-phenanthroline in these systems. acs.org For instance, a reagent-less amperometric glucose biosensor based on a graphite (B72142) rod electrode modified with 1,10-phenanthroline-5,6-dione and glucose oxidase demonstrated a wide linear range and good accuracy in human serum samples. acs.org
Similarly, in the context of biofuel cells, which convert biochemical energy into electrical energy, 5,6-diamino-1,10-phenanthroline can act as an anode mediator, shuttling electrons from the enzymatic oxidation of fuel (like glucose) to the anode. Its suitability for such applications has been noted in studies that highlight its potential for the development of nanobiotechnological tools.
Biological Selectivity and Toxicity Profiling (e.g., Mammalian Cells vs. Microbial Cells)
The biological activity of 5,6-diamino-1,10-phenanthroline and its derivatives is a significant area of research, with a focus on understanding their selective toxicity towards different cell types, particularly mammalian versus microbial cells.
Studies on related phenanthroline compounds have provided insights into this selectivity. For instance, palladium complexes of 5-amino-1,10-phenanthroline were found to be non-toxic in rats, suggesting a degree of safety for mammalian systems. nih.gov Furthermore, some amino-phenanthroline derivatives have exhibited selective cytotoxicity, being more toxic to tumor cell lines than to non-tumor diploid cells. researchgate.net This suggests that the amino functional groups may play a role in modulating the biological activity and selectivity of these compounds.
In terms of antimicrobial properties, phenanthroline derivatives have shown activity against a range of microorganisms. For example, metal complexes of 1,10-phenanthroline have demonstrated efficacy against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govnih.gov Specifically, molecular complexes of 5-amino-1,10-phenanthroline have been tested against Escherichia coli and Saccharomyces cerevisiae, showing inhibitory effects.
While direct comparative toxicity data for 5,6-diamino-1,10-phenanthroline on a wide range of mammalian and microbial cells is not extensively available, the existing research on closely related compounds provides a strong foundation for its potential as a selective antimicrobial or anticancer agent. The data suggests that substitutions on the phenanthroline ring system, such as the diamino groups in the 5 and 6 positions, are key determinants of the compound's biological activity and its potential for differential toxicity.
Below is a table summarizing the biological activity of related phenanthroline derivatives, which helps to frame the potential profile of 5,6-diamino-1,10-phenanthroline.
| Compound/Complex | Cell Type/Organism | Activity | Reference |
| Palladium complex of 5-amino-1,10-phenanthroline | White Wistar rats | No histological alterations observed | nih.gov |
| Strontium complex of 5-amino-o-phenanthroline | Human tumor and non-tumor cell lines | Selective toxicity towards tumor cells | researchgate.net |
| Metal complexes of 1,10-phenanthroline | Acinetobacter baumannii | Antimicrobial and anti-biofilm activity | nih.gov |
| Metal complexes of 1,10-phenanthroline | Pseudomonas aeruginosa | Potent activity against planktonic and biofilm cells | nih.gov |
Advanced Research Concepts and Future Directions for 5,6 Diamino 1,10 Phenanthroline
Synergistic Effects with Other Compounds or Materials in Advanced Applications
The efficacy of 5,6-Diamino-1,10-phenanthroline and its derivatives is often amplified when used in conjunction with other chemical entities. This synergy is pivotal in various advanced applications, from medicinal chemistry to materials science.
One notable area of synergistic application is in the development of antimicrobial agents. For instance, metal complexes of 1,10-phenanthroline-5,6-dione (B1662461), a closely related derivative, have demonstrated synergistic effects when combined with existing antifungal drugs. A study on Phialophora verrucosa, a fungus responsible for chromoblastomycosis, revealed that a copper complex of 1,10-phenanthroline-5,6-dione, when used at a sub-inhibitory concentration, significantly enhanced the fungicidal action of amphotericin B, leading to a 40% reduction in fungal growth. frontiersin.org This suggests that such compounds could be used to lower the required dosage of potent drugs, thereby minimizing potential side effects.
In the realm of antioxidant research, palladium complexes of 5-amino-1,10-phenanthroline have shown enhanced antioxidant activity compared to the ligand alone. uctm.edu The presence of the palladium ion (Pd²⁺) is believed to contribute to the quenching of free radicals, complementing the inherent antioxidant properties of the aminophenanthroline scaffold. uctm.edu This synergistic interplay between the metal center and the ligand opens avenues for the development of more potent antioxidants.
The following table summarizes the synergistic effects observed in derivatives of 5,6-Diamino-1,10-phenanthroline.
| Derivative/Complex | Synergistic Partner | Application | Observed Effect |
| [Cu(phendione)₃]²⁺ | Amphotericin B | Antifungal Therapy | Enhanced fungicidal activity against Phialophora verrucosa. frontiersin.org |
| Pd(5-NH₂-phen)₂(NO₃)₂ | - | Antioxidant | Increased antioxidant capacity compared to the 5-amino-1,10-phenanthroline ligand alone. uctm.edu |
Integration with Nanomaterials and Nanotechnology for Enhanced Performance
The fusion of 5,6-Diamino-1,10-phenanthroline and its derivatives with nanomaterials is a burgeoning field with the potential to unlock unprecedented functionalities. The phenanthroline core provides a robust platform for interaction with nanostructures, while the amino groups offer sites for covalent attachment or further functionalization.
Derivatives of 1,10-phenanthroline (B135089) are being explored as components of photosensitizers in dye-sensitized solar cells (DSSCs). nih.gov The ability of these compounds to form stable complexes with metals like ruthenium and iridium is crucial for their function as light-harvesting agents. chim.it When integrated into a nanostructured semiconductor electrode, such as titanium dioxide (TiO₂), these complexes can efficiently transfer photoexcited electrons, thereby generating a photocurrent. The performance of these DSSCs can be further tuned by modifying the structure of the phenanthroline ligand.
Furthermore, 1,10-phenanthroline-based materials are being investigated for their role in the development of sensors. For example, an iron complex of 5-amino-1,10-phenanthroline, [Fe(aphen)₃]²⁺, has been utilized in the construction of a nitrate (B79036) ion-selective sensor. chim.it The electropolymerization of this complex onto an electrode surface creates a thin, uniform film that can selectively interact with nitrate ions. chim.it This approach highlights the potential of integrating functionalized phenanthrolines with electrode materials for advanced sensing applications.
Rational Design of Derivatives for Specific Research Targets
The strategic modification of the 5,6-Diamino-1,10-phenanthroline structure is a key strategy for creating new molecules with tailored properties. The amino groups at the 5 and 6 positions serve as versatile handles for a wide range of chemical transformations, allowing for the rational design of derivatives for specific research targets.
One common approach is the synthesis of Schiff-base ligands through the condensation of 5,6-Diamino-1,10-phenanthroline with various aldehydes. researchgate.net These Schiff-base ligands can then be used to form metal complexes with unique coordination geometries and electronic properties. researchgate.net For example, a Schiff-base ligand derived from 5,6-diamino-1,10-phenanthroline and 1,5-bis(2′-formylphenyl)-1,5-dioxapentane has been used to prepare copper(I) and nickel(II) complexes with distinct spectroscopic and thermal properties. researchgate.net
Another strategy involves the synthesis of N-oxides of 1,10-phenanthroline derivatives. A straightforward and environmentally friendly method for synthesizing mono-N-oxides of various 1,10-phenanthrolines has been developed using peroxomonosulfate ion as a green oxidant. mdpi.com The resulting N-oxides exhibit altered electronic properties and can serve as precursors for further functionalization or as ligands in coordination chemistry. mdpi.com
The following table showcases examples of rationally designed derivatives and their intended applications.
| Starting Material | Reagent | Derivative | Potential Application |
| 5,6-Diamino-1,10-phenanthroline | anti-dichloroglyoxime | 1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin | Polymeric metal complexes. researchgate.net |
| 5,6-Diamino-1,10-phenanthroline | 1,5-bis(2′-formylphenyl)-1,5-dioxapentane | Schiff-base ligand | Metal complexes with specific spectroscopic and thermal properties. researchgate.net |
| 5-Nitro-1,10-phenanthroline (B1664666) | Peroxomonosulfate ion | 5-nitro-1,10-phenanthroline-1-N-oxide and 6-nitro-1,10-phenanthroline-1-N-oxide | Precursors for further functionalization, ligands. mdpi.com |
Theoretical Predictions and Experimental Validation of Novel Properties
The synergy between theoretical calculations and experimental studies is crucial for uncovering and understanding the novel properties of 5,6-Diamino-1,10-phenanthroline and its derivatives. Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict molecular structures, electronic properties, and spectroscopic behavior, which can then be validated through experimental measurements.
For a series of newly synthesized 4,7-diamino-1,10-phenanthroline derivatives, DFT calculations were employed to determine the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These calculations revealed that the energy levels of the HOMO and LUMO were consistent with the experimentally determined oxidation and reduction potentials obtained from cyclic voltammetry. nih.gov This combined theoretical and experimental approach provides a powerful tool for understanding the electrochemical behavior of these compounds and for designing new materials with specific redox properties.
Similarly, DFT calculations at the TD-DFT/TPSSh/def2-TZVP level of theory have been used to predict the UV spectra of a series of mono-N-oxides of 1,10-phenanthrolines. mdpi.com The predicted spectra showed good agreement with the experimentally measured spectra, demonstrating the accuracy of the theoretical model in describing the electronic transitions of these molecules.
Expanding Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis and technology. 5,6-Diamino-1,10-phenanthroline and its derivatives are finding applications in this area, contributing to the development of more sustainable chemical processes.
A notable example is the use of a green oxidant, the peroxomonosulfate ion, for the synthesis of 1,10-phenanthroline-mono-N-oxides. mdpi.com This method, which is performed in an aqueous solution, offers a more environmentally benign alternative to traditional oxidation methods that often rely on hazardous reagents and organic solvents. mdpi.com
Furthermore, the well-established role of 1,10-phenanthroline and its derivatives as ligands in catalysis presents opportunities for their use in green chemistry. nih.gov Catalytic processes are inherently more sustainable than stoichiometric reactions as they allow for the use of small amounts of a catalyst to transform large quantities of starting materials. The development of catalysts based on 5,6-Diamino-1,10-phenanthroline for a variety of organic transformations, such as C-C bond formation and oxidation reactions, could lead to more efficient and environmentally friendly synthetic routes. chim.it
The investigation of 1,10-phenanthroline derivatives in dye-sensitized solar cells also aligns with the goals of sustainable technology. nih.gov By harnessing solar energy to generate electricity, these devices offer a renewable energy source that can help to reduce our reliance on fossil fuels. The continued development of more efficient and stable photosensitizers based on functionalized phenanthrolines will be crucial for the advancement of this technology.
Q & A
Q. What are the established synthetic routes for 5,6-diamino-1,10-phenanthroline, and how can reaction conditions be optimized for higher yields?
Methodological Answer : The compound is typically synthesized via reduction of 1,10-phenanthroline-5,6-dione (CAS 27318-90-7) using ammonia or hydrazine hydrate under reflux conditions. Key steps include:
- Precursor preparation : Oxidation of 1,10-phenanthroline to the dione derivative using nitric acid or other oxidizing agents .
- Reduction : Reacting the dione with excess hydrazine in ethanol under reflux (3–8 hours) to yield the diamine .
- Purification : Recrystallization from ethanol or methanol to remove unreacted precursors.
Yield optimization strategies: - Use anhydrous solvents to minimize side reactions.
- Control reaction temperature (60–80°C) to balance reaction rate and decomposition risks .
Typical yields range from 70–85%, with impurities addressed via column chromatography or repeated recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing 5,6-diamino-1,10-phenanthroline and its derivatives?
Methodological Answer :
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages) .
- Mass Spectrometry : FAB-MS or ESI-MS to verify molecular ion peaks (e.g., m/z = 210.24 for [M+H]⁺) .
- UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., peaks at 246, 276, and 390 nm in CH₃CN/MeOH) .
- Cyclic Voltammetry : Detects redox-active behavior in coordination complexes (e.g., quasi-reversible peaks at ~650 mV vs. NHE) .
- ¹H/¹³C NMR : Resolves amine proton environments (δ ~5.5 ppm) and aromatic signals .
Advanced Research Questions
Q. How do electronic effects of the 5,6-diamino substituents influence the redox properties of transition metal complexes?
Methodological Answer : The electron-donating amino groups lower the LUMO energy of the phenanthroline ligand, enhancing metal-to-ligand charge transfer (MLCT) in complexes. To quantify this:
- Cyclic Voltammetry : Compare redox potentials of complexes (e.g., Ru(II) or Os(II)) with/without amino substituents. For example, [Ru(phen)₂(5,6-(NH₂)₂-phen)]²⁺ shows a 100–150 mV cathodic shift in reduction potentials vs. non-amino analogues .
- DFT Calculations : Model HOMO/LUMO distributions to correlate substituent effects with experimental redox data .
Q. What strategies are effective for designing nonprecious metal catalysts (NPMCs) using 5,6-diamino-1,10-phenanthroline?
Methodological Answer :
- Covalent Attachment : Diazonium or benzimidazole coupling to carbon supports creates stable ligand-carbon interfaces .
- Pyrolysis : Heat-treated catalysts (700°C under NH₃/N₂) form Fe-N₄ active sites. Post-pyrolysis analysis via XPS confirms pyridinic nitrogen retention .
- Electrochemical Testing : Rotating disk electrode (RDE) studies in O₂-saturated H₂SO₄ (0.5 M) evaluate oxygen reduction reaction (ORR) activity. Tafel slopes <70 mV/decade indicate efficient 4-electron pathways .
Q. How can 5,6-diamino-1,10-phenanthroline derivatives be tailored for DNA interaction studies?
Methodological Answer :
Q. What experimental and computational approaches resolve contradictions in photophysical data for amino-substituted phenanthroline complexes?
Methodological Answer :
- Transient Absorption Spectroscopy : Resolve excited-state lifetimes (e.g., MLCT vs. ligand-centered states) to clarify discrepancies in emission quantum yields .
- TD-DFT Modeling : Simulate electronic transitions to identify contributions from amino substituents vs. metal centers .
- Control Experiments : Test for solvent polarity effects (e.g., CH₃CN vs. H₂O) and counterion interactions (e.g., PF₆⁻ vs. Cl⁻) .
Q. How does steric hindrance from bulky Schiff base ligands derived from 5,6-diamino-1,10-phenanthroline affect metal complex stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
